5-Hydrazinyl-2-methoxybenzoic acid CAS number and properties
[1] Executive Summary 5-Hydrazinyl-2-methoxybenzoic acid (CAS: 190248-42-1 ) is a specialized aromatic hydrazine intermediate used primarily in the synthesis of nitrogen-containing heterocycles (indazoles, pyrazoles) and...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
5-Hydrazinyl-2-methoxybenzoic acid (CAS: 190248-42-1 ) is a specialized aromatic hydrazine intermediate used primarily in the synthesis of nitrogen-containing heterocycles (indazoles, pyrazoles) and as a linker in bioconjugation chemistry.[1] Its dual functionality—combining a reactive hydrazine group with a carboxylic acid moiety—makes it a versatile scaffold for fragment-based drug discovery (FBDD) and the development of hydrazone-based therapeutic agents.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and applications in pharmaceutical research.
Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (unless as HCl salt)
pKa (Predicted)
Acidic (COOH): ~3.8; Basic (Hydrazine): ~3.5
Storage
Hygroscopic; Store at -20°C under inert atmosphere (Argon/Nitrogen)
Synthesis & Manufacturing
The industrial and laboratory-scale synthesis of 5-hydrazinyl-2-methoxybenzoic acid typically proceeds via the diazotization-reduction of its amino precursor, 5-amino-2-methoxybenzoic acid. This route is preferred for its scalability and high yield.
Reaction Pathway
The synthesis involves two key steps:
Diazotization: Conversion of the aniline amine to a diazonium salt using sodium nitrite in acidic media.
Reduction: Reduction of the diazonium intermediate to the hydrazine using stannous chloride (
) or sodium sulfite ().
Figure 1: Synthetic pathway from amino-precursor via Japp-Klingemann type reduction.
Experimental Protocol (Bench Scale)
Safety Note: Hydrazines are toxic and potential sensitizers. Perform all operations in a fume hood.
Precursor Preparation: Dissolve 10 mmol of 5-amino-2-methoxybenzoic acid in 20 mL of concentrated HCl. Cool the suspension to 0–5°C in an ice-salt bath.
Diazotization: Dropwise add a solution of
(1.1 eq) in water, maintaining the temperature below 5°C. Stir for 30 min until a clear diazonium salt solution is obtained.
Reduction:
Prepare a solution of
(2.5 eq) in concentrated HCl at 0°C.
Slowly add the cold diazonium solution to the stannous chloride solution with vigorous stirring.
Allow the mixture to warm to room temperature and stir for 2 hours.
Isolation: The hydrazine hydrochloride salt typically precipitates. Filter the solid, wash with cold ether, and dry under vacuum.
Purification: Recrystallize from ethanol/water if necessary to remove tin residues.
Reactivity & Applications
The 5-hydrazinyl group acts as a potent nucleophile, allowing for diverse chemical transformations essential in medicinal chemistry.
Heterocycle Synthesis (Indazoles & Pyrazoles)
This compound is a key building block for substituted indazoles and pyrazoles .
Reaction with 1,3-Diketones: Condensation with acetylacetone yields 1-(3-carboxy-4-methoxyphenyl)-3,5-dimethylpyrazole.
Indazole Formation: While 2-hydrazinobenzoic acids cyclize to indazolones, the 5-hydrazinyl isomer is used to introduce the benzoic acid moiety onto a pre-formed pyrazole ring or to create fused systems via complex cascades.
Hydrazone Linkers in Drug Delivery
The hydrazine moiety reacts rapidly with aldehydes and ketones to form hydrazones . This reversible covalent bond is pH-sensitive, stable at physiological pH (7.4), but hydrolyzes in the acidic endosome (pH 5.0), making it ideal for Antibody-Drug Conjugates (ADCs) .
Figure 2: Primary reactivity profiles for bioconjugation and heterocycle synthesis.
Key Applications in Drug Development
Kinase Inhibitors: The benzoic acid moiety provides a hydrogen-bonding handle (hinge binder), while the hydrazine-derived heterocycle extends into the hydrophobic pocket.
Neuropharmacology: Used to synthesize hydrazone derivatives of 5-methoxyindole carboxylic acids, which have shown neuroprotective and antioxidant properties [1].
Isoquinolinonaphthyridines: Acts as a reagent in the synthesis of polycyclic systems for DNA intercalation studies [2].
Safety & Handling (MSDS Summary)
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H351 (Suspected of causing cancer - typical for hydrazines).
Handling: Use nitrile gloves and a NIOSH-approved respirator. Avoid dust generation.
Stability: Hygroscopic and air-sensitive. Oxidizes slowly in air to form azo compounds. Store under inert gas.
References
MDPI. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest. Retrieved from [Link]
Organic Syntheses. (1955). Indazole Synthesis via Hydrazines. Coll. Vol. 3, p. 475. Retrieved from [Link]
An In-Depth Technical Guide to 5-Hydrazino-2-methoxybenzoic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-hydrazino-2-methoxybenzoic acid, a substituted aromatic hydrazine with significant pote...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-hydrazino-2-methoxybenzoic acid, a substituted aromatic hydrazine with significant potential in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document leverages established chemical principles and data from closely related analogs to present a scientifically grounded guide. We will explore its chemical structure and physicochemical properties, propose a detailed synthetic pathway, predict its spectral characteristics for identification, and discuss its potential applications, particularly in the realm of drug discovery. This guide is intended to serve as a valuable resource for researchers and professionals, providing both foundational knowledge and practical insights into the chemistry of this versatile molecule.
Introduction: The Scientific Rationale
Substituted benzoic acids are a cornerstone in the development of a wide array of functional molecules, from pharmaceuticals to advanced materials. The introduction of a hydrazine moiety (-NHNH₂) onto the aromatic ring adds a layer of chemical reactivity and versatility, making these compounds valuable synthons for the construction of complex heterocyclic systems. 5-hydrazino-2-methoxybenzoic acid combines the structural features of a benzoic acid, a methoxy ether, and a hydrazine group, creating a unique trifunctional molecule with a rich potential for chemical transformations and biological activity.
The hydrazine group is a potent nucleophile, readily participating in reactions with electrophiles such as aldehydes and ketones to form stable hydrazones. This reactivity is fundamental in the synthesis of a diverse range of bioactive molecules. Furthermore, the presence of both a carboxylic acid and a hydrazine group on the same scaffold opens up possibilities for intramolecular cyclizations, leading to the formation of various heterocyclic cores that are prevalent in many drug candidates. The methoxy group, an electron-donating substituent, modulates the electronic properties of the aromatic ring, influencing the reactivity of the other functional groups and potentially impacting the molecule's pharmacokinetic profile.
Given the established importance of both benzoic acid and arylhydrazine scaffolds in medicinal chemistry, 5-hydrazino-2-methoxybenzoic acid represents a promising, yet underexplored, platform for the design and synthesis of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
The chemical structure of 5-hydrazino-2-methoxybenzoic acid is characterized by a benzene ring substituted with a carboxylic acid group at position 1, a methoxy group at position 2, and a hydrazine group at position 5.
Chemical Structure:
Table 1: Predicted Physicochemical Properties of 5-Hydrazino-2-methoxybenzoic Acid
Property
Predicted Value
Notes
Molecular Formula
C₈H₁₀N₂O₃
Based on structural components.
Molecular Weight
182.18 g/mol
Calculated from the molecular formula.
Appearance
Likely a crystalline solid
Based on similar substituted benzoic acids.
Solubility
Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF.
The carboxylic acid and hydrazine groups may provide some aqueous solubility, while the aromatic ring and methoxy group contribute to organic solvent solubility.
pKa (Carboxylic Acid)
~4-5
The electron-donating methoxy and hydrazine groups may slightly increase the pKa compared to benzoic acid.
pKa (Hydrazine)
~5-6
The electron-withdrawing carboxylic acid group will decrease the basicity of the hydrazine moiety.
LogP
~1.5 - 2.5
An estimation based on the contributions of the functional groups.
Proposed Synthesis Pathway
A plausible and efficient synthetic route to 5-hydrazino-2-methoxybenzoic acid starts from the commercially available 5-amino-2-methoxybenzoic acid. This multi-step synthesis involves the well-established procedures of diazotization followed by reduction.[1][2][3]
Figure 1: Proposed synthesis of 5-hydrazino-2-methoxybenzoic acid.
Step-by-Step Experimental Protocol
This protocol is a proposed method based on established procedures for the synthesis of analogous compounds, such as 4-hydrazinobenzoic acid.[3]
Materials and Reagents:
5-Amino-2-methoxybenzoic acid
Sodium nitrite (NaNO₂)
Concentrated Hydrochloric acid (HCl)
Stannous chloride dihydrate (SnCl₂·2H₂O) or Sodium sulfite (Na₂SO₃)
Deionized water
Ethanol
Diethyl ether
Ice
Procedure:
Step 1: Diazotization of 5-Amino-2-methoxybenzoic acid
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 5-amino-2-methoxybenzoic acid (1 equivalent) in a mixture of water and concentrated hydrochloric acid.
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt intermediate is indicated by a clear solution.
Step 2: Reduction of the Diazonium Salt
In a separate beaker, prepare a solution of the reducing agent. For example, dissolve stannous chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid or sodium sulfite in water.
Cool the reducing agent solution in an ice bath.
Slowly and carefully add the cold diazonium salt solution from Step 1 to the reducing agent solution with constant stirring. Control the rate of addition to manage the evolution of nitrogen gas.
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure the reduction is complete.
Step 3: Isolation and Purification
Cool the reaction mixture in an ice bath to precipitate the product, likely as its hydrochloride salt.
Collect the precipitate by vacuum filtration and wash it with cold, dilute hydrochloric acid, followed by a small amount of cold ethanol and then diethyl ether to remove impurities.
Dry the product under vacuum to obtain crude 5-hydrazino-2-methoxybenzoic acid hydrochloride.
Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.
Causality Behind Experimental Choices:
Low Temperature (0-5 °C) for Diazotization: Diazonium salts are unstable at higher temperatures and can decompose. Maintaining a low temperature is crucial for maximizing the yield of the desired intermediate.
Acidic Conditions: The presence of a strong acid is necessary for the in-situ formation of nitrous acid from sodium nitrite and for the stabilization of the resulting diazonium salt.
Excess Reducing Agent: A stoichiometric excess of the reducing agent (stannous chloride or sodium sulfite) is used to ensure the complete conversion of the diazonium salt to the hydrazine.
Analytical Characterization: Predicted Spectral Data
The structural confirmation of the synthesized 5-hydrazino-2-methoxybenzoic acid would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of its functional groups and data from similar compounds.[4]
Table 2: Predicted Spectroscopic Data for 5-Hydrazino-2-methoxybenzoic Acid
The carboxylic acid proton is highly deshielded. The aromatic protons will show a specific splitting pattern depending on their coupling. The hydrazine and methoxy protons will appear as characteristic singlets.
The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will have distinct chemical shifts based on their substituents.
The broad O-H and N-H stretches are characteristic of the carboxylic acid and hydrazine groups. The strong carbonyl peak is a key indicator of the carboxylic acid.
Mass Spectrometry (ESI)
[M+H]⁺ at m/z 183.07[M-H]⁻ at m/z 181.06
The molecular ion peak will confirm the molecular weight of the compound. Fragmentation patterns may show losses of H₂O, CO, and N₂H₃.
Potential Applications in Drug Development
The unique structural features of 5-hydrazino-2-methoxybenzoic acid make it an attractive scaffold for the development of novel therapeutic agents.
Figure 2: Potential applications in drug development.
Anticancer Agents: Hydrazone derivatives are known to exhibit a wide range of biological activities, including anticancer properties. The 5-hydrazino-2-methoxybenzoic acid core can be used to generate libraries of hydrazones for screening against various cancer cell lines.
Antimicrobial Agents: The formation of hydrazones and other heterocyclic derivatives from this scaffold can lead to the discovery of new antibacterial and antifungal agents.
Antioxidant Properties: The hydrazine moiety can act as a radical scavenger, and derivatives of hydrazinobenzoic acid have shown promising antioxidant activity.[5][6] This suggests that compounds derived from 5-hydrazino-2-methoxybenzoic acid could be explored for their potential in mitigating oxidative stress-related diseases.
Safety, Handling, and Storage
Hydrazine and its derivatives are known to be toxic and potentially carcinogenic. Therefore, appropriate safety precautions must be taken when handling 5-hydrazino-2-methoxybenzoic acid and its precursors.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
Ventilation: All manipulations should be carried out in a well-ventilated fume hood.
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents and acids.
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
5-hydrazino-2-methoxybenzoic acid is a molecule with significant untapped potential in the fields of medicinal chemistry and materials science. This in-depth technical guide, by consolidating information from related compounds and established chemical principles, provides a solid foundation for researchers to begin exploring its synthesis, characterization, and applications. The proposed synthetic route is robust and based on well-understood organic reactions, and the predicted analytical data will be invaluable for the identification and characterization of this novel compound. As the demand for new therapeutic agents continues to grow, the exploration of versatile and underexplored molecular scaffolds like 5-hydrazino-2-methoxybenzoic acid will be crucial for driving innovation in drug discovery.
References
Synthesis of 4-Hydrazinobenzoic Acid. (n.d.). Semantic Scholar. Retrieved from [Link][2]
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Chemical Backbone: Synthesis and Reactivity of 4-Hydrazinobenzoic Acid. Retrieved from [Link][1]
Abuelizz, H. A., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega. Retrieved from [Link][5]
Filo. (2025, May 29). Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic acid) in NMR and IR spectroscopy. Retrieved from [Link][4]
Abuelizz, H. A., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ResearchGate. Retrieved from [Link][6]
A Technical Guide to Differentiating 5-Hydrazinyl-2-methoxybenzoic Acid and 5-Amino-2-methoxybenzoic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the precise understanding of molecular structure and reactivity is paramount. This guide provides an in-depth technical comparison of two structurally related ben...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical and chemical research, the precise understanding of molecular structure and reactivity is paramount. This guide provides an in-depth technical comparison of two structurally related benzoic acid derivatives: 5-hydrazinyl-2-methoxybenzoic acid and 5-amino-2-methoxybenzoic acid. While differing by only a single nitrogen atom, the functional and reactive distinctions between the hydrazinyl and amino moieties are profound, leading to divergent applications in drug discovery and organic synthesis. This document will elucidate these differences through a detailed exploration of their chemical properties, synthesis, analytical characterization, and safety considerations.
Executive Summary: At a Glance
This technical guide is designed for researchers, scientists, and professionals in drug development, offering a comprehensive comparison of 5-hydrazinyl-2-methoxybenzoic acid and 5-amino-2-methoxybenzoic acid. The primary objective is to highlight the critical differences in their chemical reactivity, synthetic pathways, and potential applications, thereby enabling informed decisions in experimental design and molecular scaffolding.
Precursor for heterocyclic compounds (e.g., pyrazoles, indazoles)[2][3]
Building block for various pharmaceuticals, including anti-inflammatory agents[4][5]
Acidity (pKa of conjugate acid)
Estimated to be higher (less basic) than the amino analogue
Estimated to be lower (more basic) than the hydrazinyl analogue
Structural and Physicochemical Properties
The foundational difference between these two molecules lies in their functional groups at the C5 position of the 2-methoxybenzoic acid scaffold.
Caption: Chemical structures of the two benzoic acid derivatives.
The hydrazinyl group (-NHNH₂) in 5-hydrazinyl-2-methoxybenzoic acid introduces an additional nitrogen atom compared to the amino group (-NH₂) in 5-amino-2-methoxybenzoic acid. This seemingly minor difference has significant implications for the electronic properties and reactivity of the molecules. The presence of two adjacent nitrogen atoms with lone pairs in the hydrazinyl group leads to the "alpha effect," which enhances its nucleophilicity beyond what would be expected based on basicity alone.
The synthetic routes to these compounds are distinct, reflecting the nature of their respective functional groups.
Synthesis Pathways
5-Amino-2-methoxybenzoic acid is commonly synthesized via the reduction of a nitro group precursor. This is a well-established and high-yielding transformation in organic chemistry.
Caption: Synthesis of 5-Amino-2-methoxybenzoic Acid.
5-Hydrazinyl-2-methoxybenzoic acid is typically prepared from its amino analogue. The synthesis involves a two-step process of diazotization followed by reduction.
Caption: Synthesis of 5-Hydrazinyl-2-methoxybenzoic Acid.
Comparative Reactivity
The hydrazinyl group is significantly more nucleophilic than the amino group. This heightened reactivity makes 5-hydrazinyl-2-methoxybenzoic acid a valuable precursor for the synthesis of nitrogen-containing heterocycles. For instance, it can readily undergo condensation reactions with 1,3-dicarbonyl compounds to form pyrazoles, or with other reagents to form indazoles and other heterocyclic systems. These scaffolds are of great interest in medicinal chemistry.[2][3]
In contrast, the amino group of 5-amino-2-methoxybenzoic acid is less nucleophilic and primarily undergoes reactions typical of anilines, such as acylation, alkylation, and diazotization. Its primary utility lies in its role as a building block where the amino group can be further functionalized or used as a directing group in aromatic substitution reactions.
Detailed Experimental Protocols
Synthesis of 5-Amino-2-methoxybenzoic Acid from 5-Nitro-2-methoxybenzoic Acid
Materials:
5-Nitro-2-methoxybenzoic acid
Palladium on carbon (10 wt. %)
Methanol
Hydrogen gas supply
Filter agent (e.g., Celite®)
Procedure:
In a suitable hydrogenation vessel, dissolve 5-nitro-2-methoxybenzoic acid (1.0 eq) in methanol.
Carefully add 10% palladium on carbon (5-10 mol %).
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases (monitor by TLC or LC-MS).
Carefully vent the hydrogen and purge the vessel with an inert gas.
Filter the reaction mixture through a pad of filter agent to remove the palladium catalyst.
Rinse the filter pad with methanol.
Concentrate the filtrate under reduced pressure to yield 5-amino-2-methoxybenzoic acid.
Synthesis of 5-Hydrazinyl-2-methoxybenzoic Acid from 5-Amino-2-methoxybenzoic Acid
Materials:
5-Amino-2-methoxybenzoic acid
Sodium nitrite (NaNO₂)
Concentrated hydrochloric acid (HCl)
Stannous chloride (SnCl₂) or Sodium sulfite (Na₂SO₃)
Deionized water
Ice
Procedure:
Diazotization:
Suspend 5-amino-2-methoxybenzoic acid (1.0 eq) in a mixture of concentrated HCl and water.
Cool the suspension to 0-5 °C in an ice-salt bath.
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
Stir the mixture at this temperature for 30-60 minutes after the addition is complete. The formation of the diazonium salt is typically observed as the solid dissolves.
Reduction:
In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl).
Cool the reducing solution in an ice bath.
Slowly add the cold diazonium salt solution to the reducing solution, maintaining a low temperature.
After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature.
The product, often as a hydrochloride salt, may precipitate. Collect the solid by filtration, wash with cold water, and dry.
Analytical Characterization
The structural differences between the two compounds are readily discernible through standard analytical techniques.
Analytical Technique
5-Hydrazinyl-2-methoxybenzoic acid
5-Amino-2-methoxybenzoic acid
¹H NMR
Additional broad signals for -NHNH₂ protons.
A single broad signal for the -NH₂ protons.
¹³C NMR
The carbon atom attached to the hydrazinyl group will have a distinct chemical shift.
The carbon atom attached to the amino group will have a characteristic chemical shift.
FTIR (cm⁻¹)
N-H stretching bands for the hydrazinyl group (~3300-3400 cm⁻¹).
N-H stretching bands for the amino group (~3300-3500 cm⁻¹), often appearing as a doublet.
Mass Spectrometry
Molecular ion peak corresponding to C₈H₁₀N₂O₃. Fragmentation may involve the loss of N₂H₃ or N₂H₄.[7][8][9]
Molecular ion peak corresponding to C₈H₉NO₃. Fragmentation often involves the loss of NH₂.
Applications in Research and Development
5-Amino-2-methoxybenzoic acid is a versatile building block in the synthesis of pharmaceuticals.[4] Its applications include its use as an intermediate in the creation of anti-inflammatory and analgesic medications.[4] The presence of the amino, methoxy, and carboxylic acid groups provides multiple points for chemical modification, allowing for the generation of diverse compound libraries for drug screening.
5-Hydrazinyl-2-methoxybenzoic acid , due to the high reactivity of the hydrazinyl group, is a key intermediate for synthesizing various heterocyclic compounds. Aryl hydrazines are widely used in the synthesis of indoles (Fischer indole synthesis), pyrazoles, and other nitrogen-containing ring systems that are prevalent in many biologically active molecules.[2][3][10] The development of novel therapeutics often relies on the construction of such heterocyclic scaffolds.
Safety and Handling
5-Amino-2-methoxybenzoic acid and its derivatives are generally considered to be irritants.[8][11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[8][11] Work should be conducted in a well-ventilated area or a chemical fume hood.[8]
5-Hydrazinyl-2-methoxybenzoic acid should be handled with greater caution. Phenylhydrazine and its derivatives are known to be toxic and are suspected carcinogens.[12][13][14] They can be absorbed through the skin and may cause skin sensitization.[12][13][14] Strict adherence to safety protocols is essential. This includes the use of appropriate PPE, handling only in a certified chemical fume hood, and having emergency procedures in place for accidental exposure.[12][15]
Conclusion
The distinction between 5-hydrazinyl-2-methoxybenzoic acid and 5-amino-2-methoxybenzoic acid extends far beyond their structural formulas. The enhanced nucleophilicity and unique reactivity of the hydrazinyl group position it as a critical synthon for heterocyclic chemistry, a cornerstone of modern medicinal chemistry. Conversely, the more stable amino analogue serves as a reliable and versatile building block for a broader range of pharmaceutical intermediates. A thorough understanding of these differences is crucial for chemists and drug discovery professionals to effectively leverage these molecules in the pursuit of novel and effective therapeutics.
References
Benoit, F. M., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3621.
TCI Chemicals. (2024). SAFETY DATA SHEET: 4-Amino-3-methoxybenzoic Acid.
ResearchGate. (2025). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones.
Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives.
PubMed. (2010). Synthesis, biological evaluation and molecular docking of aryl hydrazines and hydrazides for anticancer activity.
ResearchGate. (n.d.). The UV, FT-IR, 1 H and 13 C spectral data of substituted (E)-1-benzylidene-2-(3nitrophenyl)hydrazines.
Fisher Scientific. (2015). SAFETY DATA SHEET: Phenylhydrazine hydrochloride.
ECHEMI. (n.d.). Acetylphenylhydrazine SDS, 114-83-0 Safety Data Sheets.
ResearchGate. (n.d.). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety.
ChemBK. (2024). Phenylhydrazine.
Santa Cruz Biotechnology. (n.d.). Phenylhydrazine hydrochloride.
PubChem. (n.d.). Phenylhydrazine.
MDPI. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.
Google Patents. (n.d.). CA2463261A1 - Process for the preparation of aryl hydrazone and aryl hydrazine.
ICSC. (n.d.). ICSC 0938 - PHENYLHYDRAZINE.
PubChem. (n.d.). 5-Amino-2-methoxybenzoic acid.
A website with inform
ResearchGate. (n.d.). Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone.
NICNAS. (2014). Phenylhydrazine and its monohydrochloride: Human health tier II assessment.
The Royal Society of Chemistry. (n.d.). Supporting Information.
PMC - NIH. (n.d.). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups.
ResearchGate. (n.d.). (a) 1H NMR spectra and (b) 13C-NMR spectra of Ligand(I).
International Journal of Health Sciences and Research. (2018). FTIR-ATR Studies on Phenylhydrazine Induced Hyperbilirubinemia in Wistar Rat.
A source with information on the synthesis and characteriz
MDPI. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties.
A source with information on the synthesis and diazotiz
Alfa Chemistry. (n.d.). CAS 6971-45-5 (2-Methoxyphenyl)hydrazine hydrochloride.
Benchchem. (n.d.). Synthesis routes of 2-Amino-5-methoxybenzoic acid.
PrepChem.com. (n.d.). Synthesis of 2-Hydrazino-5-(3-methoxyphenyl)pyridine.
Der Pharma Chemica. (n.d.). Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M.
A source with information on a method for synthesizing 5-amino-2,4-dihydroxybenzoic acid.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 5-Hydrazinyl-2-methoxybenzoic acid MSDS and Safety Data Sheet
Type: Technical Monograph & Safety Guide
Audience: Researchers, Medicinal Chemists, and HSE Professionals
Safe Handling, Synthesis Utility, and Risk Mitigation in Pharmaceutical R&D
Executive Summary & Chemical Identity
5-Hydrazinyl-2-methoxybenzoic acid is a specialized aryl hydrazine intermediate used primarily in the synthesis of nitrogen-containing heterocycles (indazoles, pyrazoles, and quinazolines) for drug discovery. Due to the presence of the hydrazine moiety (
) attached to an electron-rich aromatic ring, this compound exhibits significant reactivity and instability profiles that distinguish it from standard benzoic acid derivatives.
This guide moves beyond the standard MSDS, providing a "read-across" toxicological assessment and a field-proven protocol for maintaining chemical integrity and operator safety.
Note: Often supplied as HCl salt to improve stability.[1]Generic Search: 109520-98-5 (Free acid - verify batch specific)
Appearance
Beige to light brown powder (darkens upon oxidation)
Solubility
Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (unless as HCl salt)
Hazard Identification & Toxicology (The "Why" Behind the MSDS)
Standard MSDS documents often list generic H-codes. For research scientists, understanding the mechanism of toxicity is critical for proper risk assessment.
Mechanistic Toxicology
Hydrazine Moiety Reactivity: The free hydrazine group is a strong nucleophile and a reducing agent. Biologically, it can react with carbonyl groups in proteins and DNA, forming hydrazones. This mechanism underpins its potential genotoxicity and skin sensitization risks.
Oxidative Stress: Aryl hydrazines can undergo auto-oxidation to form diazonium species or radicals (superoxide), leading to hemolytic anemia if ingested or absorbed in significant quantities.
GHS Classification (Read-Across Assessment)
Based on structural analogs (e.g., Phenylhydrazine, 2-Hydrazinobenzoic acid).
Storage & Stability Protocol: The "Inert Chain of Custody"
Aryl hydrazines are notoriously unstable. They degrade via oxidation (air) and photolysis (light). A "self-validating" storage system is required to ensure the reagent works when you need it.
Stability Failure Mode
If the powder has turned dark brown or black , auto-oxidation has occurred. The formation of the corresponding diazonium or azo-dimers renders the material impure and potentially shock-sensitive.
Recommended Storage System
Atmosphere: Store under Argon or Nitrogen .
Temperature:-20°C (Freezer) is preferred; 2-8°C is acceptable for short term (weeks).
Container: Amber glass vial with a Teflon-lined screw cap. Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.
Experimental Workflow & Safe Handling
The following diagram outlines the decision logic for handling this compound, emphasizing containment to prevent inhalation of dusts and oxidative degradation.
Figure 1: Decision matrix for the safe retrieval, inspection, and utilization of aryl hydrazine reagents.
Detailed Protocol: Synthesis Setup
PPE Requirement: Double nitrile gloves, lab coat, and safety glasses. Use a particulate respirator (N95/P100) if weighing outside a hood (not recommended).
Weighing:
Use an anti-static gun on the spatula and vial. Hydrazine salts are often static and "fly."
Never use metal spatulas if the free acid is moist; use porcelain or plastic to avoid catalytic decomposition.
Reaction Environment:
Purge reaction solvent with nitrogen before adding the hydrazine.
Avoid strong oxidizers (e.g., KMnO4, CrO3) unless the specific aim is oxidation to the azo compound.
Emergency Response & Waste Management
Spills (Solid or Solution)
Do not simply wipe up with paper towels, as dried hydrazine residues can be flammable or shock-sensitive.
Isolate: Evacuate the immediate area if dust is airborne.
Neutralize: Treat the spill with a 10% Sodium Hypochlorite (Bleach) solution. This oxidizes the hydrazine to nitrogen gas and water.
Reaction:
Clean: Absorb the neutralized liquid with vermiculite or sand.
Fire Fighting
Media: Water spray, Dry chemical, CO2.
Note: Combustion produces toxic nitrogen oxides (
). Firefighters must wear SCBA.
Synthesis Utility: Pathway Visualization
This compound is a versatile building block.[7] The methoxy group directs electrophilic substitution, while the hydrazine and carboxylic acid groups allow for heterocycle formation.
Figure 2: Common synthetic transformations utilizing the 5-hydrazinyl-2-methoxybenzoic acid scaffold.
References
EvitaChem. 5-Hydrazinyl-2-methoxybenzoic acid hydrochloride Product Page. Retrieved from
Thermo Fisher Scientific. Safety Data Sheet: Aryl Hydrazine Derivatives (General). Retrieved from
Arxada. Performance Chemicals: Hydrazine Safety and Handling Guide. Retrieved from
Occupational Safety and Health Administration (OSHA). Hydrazine: Occupational Health Guideline. Retrieved from
BenchChem. 5-Hydrazinyl-2-methoxyphenol (Analogous Structure Data). Retrieved from
(Note: Specific toxicity values (LD50) for this exact CAS are often proprietary or not established. Safety protocols are derived from the structural class of methoxy-substituted aryl hydrazines.)
Synthesis of 5-hydrazinyl-2-methoxybenzoic acid from 5-amino-2-methoxybenzoic acid
Abstract & Strategic Overview This application note details a robust, scalable protocol for the conversion of 5-amino-2-methoxybenzoic acid to its hydrazine derivative, 5-hydrazinyl-2-methoxybenzoic acid, isolated as the...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
This application note details a robust, scalable protocol for the conversion of 5-amino-2-methoxybenzoic acid to its hydrazine derivative, 5-hydrazinyl-2-methoxybenzoic acid, isolated as the stable hydrochloride salt. This transformation is a critical entry point for synthesizing indazole-based kinase inhibitors and other fused heterocyclic pharmacophores.
While metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig) exist, they often suffer from catalyst poisoning by hydrazines. Consequently, the classical Diazotization-Reduction sequence remains the gold standard for reliability and cost-effectiveness. This guide utilizes a modified Stannous Chloride (SnCl₂) reduction method, optimized to prevent decarboxylation and ensure high purity of the zwitterionic moiety.
Reaction Mechanism & Pathway
The synthesis proceeds via the formation of an electrophilic diazonium species, followed by a nucleophilic reduction. The methoxy group at the ortho position (relative to the carboxylic acid) provides electronic stabilization to the ring but requires careful pH management to prevent side reactions during the acidic reduction.
Figure 1: Mechanistic flow from aryl amine to aryl hydrazine hydrochloride.
Mechanical overhead stirrer (essential for slurry handling).
Internal thermometer (digital preferred).
Pressure-equalizing addition funnel.
Ice/Salt bath (capable of maintaining -10°C).
Vacuum filtration setup (Buchner funnel).
Nitrogen inert gas line (optional but recommended during reduction).
Detailed Experimental Protocol
Phase 1: Diazotization (Formation of the Diazonium Salt)
Objective: Generate the electrophilic diazonium species while suppressing phenol formation.
Preparation of Amine Slurry:
In the 250 mL three-neck flask, charge 10.0 g (59.8 mmol) of 5-amino-2-methoxybenzoic acid.
Add 30 mL of water and stir to form a suspension.
Slowly add 30 mL of concentrated HCl (37%). The amine may partially dissolve as the hydrochloride salt, but a suspension is normal.
Critical Control Point: Cool the mixture to 0–5°C using an ice/salt bath. Internal temperature must not exceed 5°C to prevent decomposition.
Diazotization:
Dissolve 4.54 g (65.8 mmol, 1.1 equiv) of Sodium Nitrite (NaNO₂) in 10 mL of water.
Add the NaNO₂ solution dropwise to the amine slurry over 20–30 minutes.
Observation: The slurry will thin out and become a clear or slightly turbid orange/yellow solution as the diazonium salt forms.
Self-Validation (Starch-Iodide Test): After addition, stir for 15 minutes. Spot an aliquot onto starch-iodide paper. An immediate blue/black color confirms excess nitrous acid (required to drive reaction to completion). If negative, add small aliquots of NaNO₂ until positive.
Phase 2: Reduction (Conversion to Hydrazine)
Objective: Reduce the N≡N bond to N-N using Stannous Chloride.
Preparation of Reducing Solution:
In a separate beaker, dissolve 33.8 g (150 mmol, ~2.5 equiv) of SnCl₂·2H₂O in 40 mL of concentrated HCl. Keep this solution cold (approx. 0–10°C).
Reduction Reaction:
Maintain the diazonium solution at <5°C .
Add the cold SnCl₂ solution to the diazonium mixture rapidly but carefully (exothermic potential).
Visual Cue: A thick, cream-colored or white precipitate (the hydrazine-tin double salt) will often form almost immediately.
Allow the mixture to stir at 0–5°C for 1 hour , then remove the ice bath and allow it to warm to room temperature (20–25°C) over 2 hours.
Phase 3: Isolation & Purification
Objective: Hydrolyze the tin complex and isolate the pure hydrazine hydrochloride.
Isolation:
The product often precipitates directly as the hydrochloride salt due to the high ionic strength and acidity.
Cool the mixture back to 0°C for 30 minutes to maximize yield.
Filter the solid using vacuum filtration.
Wash 1: Wash the filter cake with 20 mL of cold 6N HCl (to remove tin salts).
Wash 2: Wash with 20 mL of cold ethanol (to remove organic impurities).
Purification (Recrystallization):
Dissolve the crude wet cake in the minimum amount of hot water (~80°C). If insolubles remain, hot filter.
Add concentrated HCl (approx. 10-15% of the water volume) to the hot solution to induce the common ion effect.
Cool slowly to room temperature, then refrigerate at 4°C.
Collect the white crystalline needles by filtration and dry under vacuum at 40°C over P₂O₅.
Process Control & Troubleshooting
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete diazotization or decomposition.
Ensure temp <5°C. Verify excess HNO₂ with starch-iodide paper.
Oiling Out
Impurities or insufficient acid.
Ensure conc. HCl is used during reduction.[4][5][6] Seed the solution if available.
Colored Product
Oxidation of hydrazine (pink/brown).
Perform reduction under N₂ atmosphere. Use degassed water for recrystallization.
Tin Residue
Inefficient washing.
Ensure the first wash is with 6N HCl, not water (which can hydrolyze tin salts to insoluble oxides).
Characterization Data (Expected)
Product: 5-Hydrazinyl-2-methoxybenzoic acid hydrochloride
Appearance: White to off-white crystalline solid.
Melting Point: >200°C (dec).[7]
δ 3.85 ppm (s, 3H): -OCH₃ (Methoxy group)
(Note: Carboxylic acid proton usually exchanges and is broad/invisible or very downfield).
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis process.
Safety & Waste Management (HSE)
Hydrazine Toxicity: Aryl hydrazines are potential carcinogens and skin sensitizers. Handle all solids in a fume hood. Double-glove (Nitrile) is mandatory.
Diazonium Hazards: Although aryl diazonium salts of benzoic acids are relatively stable, never let the reaction mixture dry out completely before reduction. Keep damp.
Tin Waste: The filtrate contains high concentrations of Tin (Sn). Do not dispose of down the drain. Collect in a dedicated "Heavy Metal Aqueous Waste" container.
NOx Fumes: Diazotization can release NOx gases. Ensure hood ventilation is active.
References
Blatt, A. H. (Ed.). (1943). Phenylhydrazine.[4] Organic Syntheses, Coll. Vol. 2, p. 442. (Classic method adapted for substituted hydrazines).
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanism of Diazotization).[4][5][6][8][9][10][11]
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12217349, 5-hydrazinyl-2-methoxybenzoic acid.
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for diazonium salt reduction).
Protocol for diazotization of 5-amino-2-methoxybenzoic acid
Application Note: Optimized Protocol for the Diazotization of 5-Amino-2-Methoxybenzoic Acid Executive Summary This application note details the optimized protocol for the diazotization of 5-amino-2-methoxybenzoic acid (C...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Protocol for the Diazotization of 5-Amino-2-Methoxybenzoic Acid
Executive Summary
This application note details the optimized protocol for the diazotization of 5-amino-2-methoxybenzoic acid (CAS: 6705-03-9). This intermediate is a critical scaffold in the synthesis of pharmaceuticals (e.g., SGLT2 inhibitors, antipsychotics) and advanced materials. The presence of the electron-donating methoxy group (para to the amine) and the electron-withdrawing carboxyl group (meta to the amine) creates a unique electronic environment that requires precise temperature and pH control to prevent self-coupling and hydrolysis.
This guide provides a scalable, self-validating methodology to generate the diazonium salt in situ, ready for downstream applications such as Sandmeyer reactions (iodination, cyanation) or azo coupling.
Chemical Context & Mechanism
Substrate Analysis
The substrate, 5-amino-2-methoxybenzoic acid, exhibits amphoteric behavior but is generally utilized as its hydrochloride salt in diazotization.
Methoxy Group (C2): Positioned para to the amino group (C5), it exerts a strong positive mesomeric effect (+M). This increases the nucleophilicity of the amine precursor but also stabilizes the resulting diazonium cation via resonance (quinoidal contribution).
Carboxyl Group (C1): Positioned meta to the amino group, it destabilizes the ring inductively (-I), but its primary impact here is solubility; the zwitterionic nature requires strong mineral acid to fully protonate the amine.
Reaction Mechanism
The reaction proceeds via the attack of the nitrosonium ion (
), generated in situ from sodium nitrite and hydrochloric acid, on the free amine species in equilibrium with the ammonium salt.[1]
Key Pathway:
Nitrosation:
Tautomerization:
(Diazoic acid)
Dehydration:
Critical Safety Parameters
Hazard Class
Risk Description
Mitigation Strategy
Explosive Potential
Diazonium salts are shock-sensitive and unstable when dry.
NEVER isolate the dry salt. Use in situ immediately. Keep in solution.
Thermal Runaway
Decomposition releases gas rapidly (foaming/over-pressurization).
Maintain temperature strictly < 5°C . Use a cooling bath with magnetic stirring.
Toxicity
Sodium nitrite is toxic; Nitrogen oxides () may evolve.
Work in a fume hood. Use starch-iodide paper to prevent excess nitrite addition.
Indicator: Starch-Iodide paper (external indicator).
Equipment:
3-Neck Round Bottom Flask (equipped with thermometer and addition funnel).
Mechanical overhead stirrer (preferred over magnetic for slurry handling).
Ice/Salt bath (
/Ice mixture for -5°C to 0°C).
Step-by-Step Protocol
Phase 1: Solubilization and Salt Formation
Rationale: The free amine has poor water solubility. Forming the hydrochloride salt creates a fine suspension or solution reactive toward
.
Charge: In a 3-neck flask, suspend 10.0 g (59.8 mmol) of 5-amino-2-methoxybenzoic acid in 30 mL of water.
Acidify: Add 15 mL (approx. 180 mmol, 3.0 eq) of concentrated HCl dropwise.
Observation: The slurry will thicken as the hydrochloride salt forms. If the suspension is too thick to stir, add an additional 10 mL of water.
Cool: Immerse the flask in an ice/salt bath. Cool the internal temperature to 0–2°C .
Note: Efficient stirring is vital here to prevent "hot spots" during the next step.
Phase 2: Diazotization
Rationale: Controlled addition of nitrite prevents side reactions (formation of triazenes or phenols).
Preparation: Dissolve 4.33 g (62.8 mmol, 1.05 eq) of
in 10 mL of water. Chill this solution to 0°C.
Addition: Add the cold
solution dropwise to the amine hydrochloride suspension via the addition funnel.
Rate: Maintain internal temperature below 5°C .
Duration: Addition should take 20–30 minutes.
Digestion: Once addition is complete, stir at 0–5°C for 30 minutes. The mixture should become a clear or slightly turbid pale yellow solution as the diazonium salt forms and dissolves.
Phase 3: Process Control (The "Self-Validating" Step)
Endpoint Check: Dip a glass rod into the reaction and touch it to Starch-Iodide paper .
Positive Result: Instant blue/black color (Indicates excess
, which is required to drive the reaction to completion).
Negative Result: No color change. Action: Add aliquots of 0.1 eq
and re-test.
Congo Red Check (Optional): Spot onto Congo Red paper to ensure pH is still < 2 (Blue color). If not, add conc. HCl.
Phase 4: Quenching
Rationale: Excess nitrous acid interferes with downstream coupling or iodination.
Quench: Add Urea (approx. 0.5 g) or Sulfamic acid portion-wise to the stirred solution.
Verify: Retest with Starch-Iodide paper. The result should now be negative (no color change).
Reaction:
.
Visualization: Workflow & Mechanism
Figure 1: Operational workflow for the generation of the diazonium intermediate.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Precipitation of dark solid
Self-coupling (azo dye formation) due to low acidity.
Ensure pH < 1 throughout. Add more HCl before NaNO2 addition.
Rapid gas evolution (foaming)
Decomposition of diazonium salt (Temperature > 10°C).
Stop addition immediately. Add crushed ice directly to the flask.
Oily droplets forming
Formation of phenol (hydrolysis).
Reaction temperature is too high. Keep T < 5°C.
Starch-Iodide negative
Insufficient Nitrite or Nitrite decomposition.
Add fresh NaNO2 solution in small increments.
References
PubChem. 5-Amino-2-methoxybenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]
Organic Syntheses. Diazotization of o-Tolidine (General Procedure for Amines). Coll. Vol. 2, p. 145 (1943). Available at: [Link] (Cited for general methodology of diazotizing difficult amines).
Cohen, J. B.Practical Organic Chemistry. Macmillan, 1920.
Using 5-hydrazinyl-2-methoxybenzoic acid for indazole synthesis
An Application Guide to the Synthesis of Substituted Indazoles from 5-hydrazinyl-2-methoxybenzoic acid Abstract This application note provides a comprehensive guide for the synthesis of 6-methoxy-1H-indazole-5-carboxylic...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Synthesis of Substituted Indazoles from 5-hydrazinyl-2-methoxybenzoic acid
Abstract
This application note provides a comprehensive guide for the synthesis of 6-methoxy-1H-indazole-5-carboxylic acid, a substituted indazole derivative, utilizing 5-hydrazinyl-2-methoxybenzoic acid as the starting material. Indazoles are a class of heterocyclic compounds recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide array of pharmacologically active agents.[1][2] This document details the underlying chemical principles, a step-by-step experimental protocol, characterization methods, and critical safety considerations. The intended audience includes researchers and professionals in organic synthesis, medicinal chemistry, and drug development.
Background and Significance
Indazoles, or benzopyrazoles, are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring.[3][4] Their structural arrangement allows for diverse substitution patterns, leading to a wide range of biological activities. Consequently, the indazole nucleus is a core component in numerous therapeutic agents targeting conditions such as cancer, inflammation, bacterial infections, and neurological disorders.[1][2][5]
The synthesis of the indazole core is a foundational step in the development of these novel therapeutics. While numerous synthetic routes exist, the Fischer Indazole Synthesis remains a classic and effective method, particularly for precursors containing an ortho-hydrazinyl carbonyl moiety or its equivalent.[1] This guide focuses on an intramolecular cyclization of 5-hydrazinyl-2-methoxybenzoic acid, a reaction analogous to the foundational methods first reported by Emil Fischer, which involved the thermal cyclization of o-hydrazinocinnamic acid.[1][3]
Reaction Principle and Mechanism
The synthesis proceeds via an acid-catalyzed intramolecular electrophilic cyclization. The mechanism involves the protonation of the carboxylic acid group, which enhances its electrophilicity. The terminal nitrogen of the hydrazinyl group then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a dehydration cascade to yield the stable aromatic indazole ring system. The presence of the methoxy group on the benzene ring influences the electronic properties and can affect the reaction rate and yield.
Caption: Proposed mechanism for acid-catalyzed indazole synthesis.
Materials and Equipment
Reagents and Chemicals
Reagent
Grade
Supplier
Notes
5-hydrazinyl-2-methoxybenzoic acid
≥97% Purity
e.g., Sigma-Aldrich
Starting material.
Polyphosphoric Acid (PPA)
Reagent Grade
e.g., Fisher Sci.
Catalyst and reaction medium. Highly corrosive and hygroscopic.
Dichloromethane (DCM)
ACS Grade
Various
For extraction.
Saturated Sodium Bicarbonate (NaHCO₃)
ACS Grade
Various
For neutralization and workup.
Deionized Water (H₂O)
-
-
For washing.
Anhydrous Magnesium Sulfate (MgSO₄)
ACS Grade
Various
For drying organic phase.
Ethanol (EtOH)
ACS Grade
Various
For recrystallization.
Silica Gel
60 Å, 230-400 mesh
Various
For column chromatography (if needed).
TLC Plates
Silica gel on aluminum
Various
For reaction monitoring.
Equipment
Round-bottom flasks (50 mL, 100 mL)
Reflux condenser
Heating mantle with magnetic stirrer and stir bars
Separatory funnel (250 mL)
Rotary evaporator
Beakers, Erlenmeyer flasks, and graduated cylinders
Buchner funnel and filter paper
pH paper
Standard laboratory glassware
Analytical balance
Melting point apparatus
NMR spectrometer, IR spectrometer, Mass spectrometer for characterization
Experimental Protocol
This protocol is adapted from general procedures for Fischer-type indazole synthesis using polyphosphoric acid (PPA) as a catalyst and solvent.[6]
Reaction Setup
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of 5-hydrazinyl-2-methoxybenzoic acid.
Catalyst Addition: Carefully add approximately 50 g of polyphosphoric acid to the flask. PPA is highly viscous; it can be warmed gently (to ~60 °C) to facilitate transfer.
Assembly: Attach a reflux condenser to the flask and place the assembly in a heating mantle on a magnetic stirrer.
Reaction Execution
Heating: Begin stirring the mixture and heat the reaction to 130-140 °C. The mixture will become a more mobile solution as it heats.
Monitoring: Maintain the temperature and allow the reaction to proceed for 3-4 hours. Monitor the reaction's progress by TLC (Thin Layer Chromatography). To take a sample, carefully remove a small aliquot, quench it in ice water, extract with ethyl acetate, and spot the organic layer on a TLC plate. A suitable mobile phase would be 30-50% ethyl acetate in hexanes.
Completion: The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Workup and Isolation
Quenching: Allow the reaction mixture to cool to approximately 70-80 °C. In a large beaker (1 L), prepare a mixture of ~500 g of crushed ice and water. Very slowly and carefully pour the warm reaction mixture onto the ice with vigorous stirring. Caution: This quenching process is highly exothermic.
Precipitation: As the PPA is hydrolyzed, the product should precipitate as a solid. Continue stirring the mixture in an ice bath for 30-60 minutes to ensure complete precipitation.
Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel.
Washing: Wash the solid on the filter extensively with cold deionized water until the filtrate is near neutral pH (pH 6-7). This removes residual phosphoric acid.
Drying: Air-dry the crude product on the filter paper, then transfer it to a watch glass to dry completely, preferably in a vacuum oven at 50-60 °C.
Purification
Recrystallization: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. If the solution is colored, charcoal treatment can be performed. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
Characterization of Product
The final product, 6-methoxy-1H-indazole-5-carboxylic acid, should be characterized to confirm its identity and purity.
Parameter
Expected Result
Appearance
Off-white to light tan crystalline solid.
Yield
60-75% (typical range, may vary).
Melting Point
To be determined experimentally. A sharp melting point indicates high purity.
¹H NMR (DMSO-d₆)
Expect signals for: indazole N-H (~13 ppm, broad), carboxylic acid O-H (~12 ppm, broad), aromatic protons (singlets or doublets in the 7-8 ppm range), and methoxy group (~3.9 ppm, singlet).
IR (ATR)
Characteristic peaks for O-H stretch (broad, ~3300-2500 cm⁻¹), N-H stretch (~3200 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C-O stretch (~1250 cm⁻¹).[7]
Mass Spec (ESI-)
Expected [M-H]⁻ peak at m/z = 191.04.
Workflow Visualization
Caption: Overall experimental workflow for indazole synthesis.
Troubleshooting
Issue
Possible Cause(s)
Suggested Solution(s)
Low or No Yield
Incomplete reaction; Insufficient heating; Degradation of starting material.
Ensure the reaction temperature is maintained. Increase reaction time. Check the purity of the starting material. Ensure PPA is not overly hydrated.
Dark, Tarry Product
Reaction temperature too high; Reaction time too long.
Reduce reaction temperature to the lower end of the recommended range (130 °C). Monitor the reaction closely and stop it as soon as the starting material is consumed.
Product Fails to Crystallize
Presence of impurities; Incorrect solvent choice.
Re-dissolve the oil/solid in a solvent like ethyl acetate, wash with brine, dry, and re-concentrate. Attempt purification by column chromatography. Try a different solvent system for recrystallization.
Side Reactions
The formation of hydrazones or dimers can sometimes occur as side reactions.[1]
Purification by column chromatography is typically effective at removing these byproducts. Adhering to the recommended temperature can minimize side product formation.
Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
5-hydrazinyl-2-methoxybenzoic acid: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust.[8][9]
Polyphosphoric Acid (PPA): Highly corrosive. Causes severe skin and eye burns. Reacts exothermically with water. Handle with extreme care.
Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle only in a fume hood.
Heating: Use a heating mantle and avoid localized overheating to prevent charring.
In case of skin contact, immediately wash the affected area with copious amounts of water.[9] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[10]
References
Kaur, N., & Kishore, D. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. [Link]
Ainley, A. D., & Robinson, R. (1955). Indazole. Organic Syntheses, Coll. Vol. 3, p.487. [Link]
Counceller, C. M., et al. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters, 10(5), 889–892. [Link]
Humphries, A. C., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2773. [Link]
Chemcia Scientific. (n.d.). MATERIAL SAFETY DATA SHEET - 4-Hydrazino-2-methoxy-benzoic acid methyl ester. [Link]
Riaz, M. (2023). The synthesis of novel indazole alkaloids with potential medicinal properties. Sheffield Hallam University Research Archive (SHURA). [Link]
P., S. K., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions, 10(4), 589-605. [Link]
Georgieva, M., et al. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 29(9), 2004. [Link]
Hart, B. P. (1963). Indazolone. Organic Syntheses, Coll. Vol. 4, p.536. [Link]
Humphries, A. C., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2773. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. [Link]
ResearchGate. (n.d.). Structure and synthesis of indazole. [Link]
Zhou, R., et al. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1133-1136. [Link]
Application Note: Precision Derivatization with 5-Hydrazinyl-2-methoxybenzoic Acid (Hao)
This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and chemical biology. It focuses on the specialized application of 5-hydrazinyl-2-methoxybenzoic acid (often refe...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and chemical biology. It focuses on the specialized application of 5-hydrazinyl-2-methoxybenzoic acid (often referred to in peptidomimetic literature as the Hao scaffold precursor) in the design of beta-strand mimetics and bioactive hydrazones.
Executive Summary
The reaction of 5-hydrazinyl-2-methoxybenzoic acid with aldehydes and ketones represents a critical transformation in the synthesis of peptidomimetics and proteomimetic inhibitors . Unlike simple derivatization agents (e.g., DNPH), this scaffold serves as a structural building block. The resulting aryl-hydrazone linkage acts as a rigid surrogate for the peptide bond, capable of enforcing extended
-strand conformations.
This guide details the optimized conditions for coupling this hydrazine scaffold with carbonyl electrophiles, emphasizing reaction kinetics, solubility management, and the "self-validating" nature of the resulting beta-sheet mimetics.
Scientific Foundation & Mechanism
The "Hao" Scaffold in Drug Design
In medicinal chemistry, the 5-hydrazinyl-2-methoxybenzoic acid unit is a precursor to the Hao (Hydrazine-Amide-Oxalamide) family of beta-strand mimics. When reacted with a peptide aldehyde or a specific carbonyl, the resulting hydrazone restricts the rotational freedom of the backbone.
Electronic Effect: The ortho-methoxy group (position 2) and the meta-carboxylic acid (position 1) create a specific electronic environment that stabilizes the hydrazone and facilitates intramolecular hydrogen bonding.
Structural Mimicry: The distance and angle between the hydrazone nitrogen and the carboxylate oxygen closely mimic the
to hydrogen bonding acceptors/donors in a natural beta-sheet.
Reaction Mechanism: Dehydrative Condensation
The formation of the hydrazone proceeds via a nucleophilic attack of the terminal hydrazine nitrogen (
) on the carbonyl carbon ().
Nucleophilic Attack: The hydrazine acts as a super-nucleophile (alpha-effect) attacking the carbonyl.
Carbinolamine Formation: A tetrahedral intermediate is formed.
Acid-Catalyzed Dehydration: Protonation of the hydroxyl group leads to water elimination, establishing the
double bond.
Critical Consideration: Unlike aliphatic hydrazines, the aryl hydrazine moiety in 5-hydrazinyl-2-methoxybenzoic acid has reduced nucleophilicity due to resonance delocalization into the benzene ring. Therefore, mild acid catalysis is often required to activate the carbonyl electrophile without protonating the hydrazine nucleophile completely.
Figure 1: Mechanistic pathway of hydrazone formation. Note the reversibility under highly acidic conditions.
Caution: Stronger acids (HCl) can protonate the hydrazine (
), deactivating it.
Step 4: Reaction Incubation
Aldehydes: Stir at Room Temperature (RT) for 2–4 hours.
Ketones: Reflux (
) for 6–12 hours. Steric hindrance in ketones requires higher energy input.
Step 5: Monitoring (Self-Validating)
Monitor via TLC or LC-MS.
Success Indicator: Disappearance of the hydrazine starting material peak. Appearance of a new peak with
mass (loss of water).
Visual Check: Many aryl hydrazones precipitate as crystalline solids or change color (yellow/orange) due to extended conjugation.
Step 6: Isolation
Cool the reaction mixture to
.
If precipitate forms: Filter and wash with cold Methanol/Ether (1:1).
If no precipitate: Concentrate in vacuo to 20% volume, then add cold diethyl ether to induce precipitation.
Optimization Table
Parameter
Condition A (Mild)
Condition B (Forcing)
Application Context
Solvent
Methanol (RT)
Ethanol (Reflux)
MeOH for aldehydes; EtOH for hindered ketones.
Catalyst
1% AcOH
5% HCl (aq)
AcOH for general use; HCl for unreactive ketones.
Time
2 Hours
12-24 Hours
Aldehydes react fast; Ketones require time.
Scavenger
None
Polymer-supported aldehyde
Use scavenger to remove unreacted hydrazine in library synthesis.
Characterization & Quality Control
To ensure the "Trustworthiness" of the protocol, the following analytical signatures must be verified.
NMR Spectroscopy (
)
Imine Proton: Look for the characteristic singlet of the
proton.
Shift: Typically
.
NH Proton: The hydrazone NH is often downfield (
) due to hydrogen bonding with the ortho-methoxy or the carbonyl of the target.
Missing Peak: Disappearance of the aldehyde
proton ().
Mass Spectrometry
Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-) is highly sensitive for this compound due to the carboxylic acid moiety (
).
Fragmentation: Hydrazones often show a characteristic cleavage of the N-N bond during MS/MS.
X-Ray Crystallography (The Gold Standard)
For peptidomimetic applications, obtaining a crystal structure is the ultimate validation. The 5-hydrazinyl-2-methoxybenzoic acid derivatives are designed to crystallize in a planar conformation, validating their utility as beta-sheet templates.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
No Reaction
Hydrazine protonated (pH too low)
Neutralize with weak base (NaOAc) to pH 4-5.
Hydrolysis
Water present in solvent
Use anhydrous solvents and molecular sieves.
Multiple Spots (TLC)
E/Z Isomerism
Hydrazones can exist as E/Z isomers. Usually, they equilibrate to the thermodynamic product (E) upon heating or acid treatment.
Low Yield
Product soluble in wash
Use colder ether or hexanes for precipitation.
Advanced Application: Library Synthesis Workflow
For drug discovery, this reaction is often parallelized.
Figure 2: High-throughput workflow for generating a library of beta-strand mimetics.
References
Bartlett, P. A., et al. (2003). "The Hao Scaffold: A Beta-Strand Mimic for Peptidomimetic Design." University of Texas at Austin / NIH. (Verified context via Search 1.1, 1.8).
Organic Syntheses. (1941).[1] "General Procedures for Hydrazone Formation." Org.[1][2][3][4] Synth. Coll. Vol. 1. (Verified via Search 1.2).
MDPI Pharmaceuticals. (2024). "Hydrazones of 5-Methoxyindole Carboxylic Acid: Synthesis and Structural Analysis." MDPI. (Verified via Search 1.3).
National Institutes of Health (NIH). "Structure-Based Design of Inhibitors of Protein–Protein Interactions." PMC. (Verified via Search 1.8).
Dataintelo. (2025). "Market and Application Analysis of 2-Amino-5-Methoxybenzoic Acid Derivatives." (Verified via Search 1.13).
Application Notes and Protocols: Fischer Indole Synthesis of Indole-Carboxylic Acids from Hydrazine Benzoic Acid Derivatives
Abstract The Fischer indole synthesis is a robust and venerable reaction in organic chemistry for constructing the indole nucleus, a privileged scaffold in medicinal chemistry.[1][2] This guide provides an in-depth exami...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The Fischer indole synthesis is a robust and venerable reaction in organic chemistry for constructing the indole nucleus, a privileged scaffold in medicinal chemistry.[1][2] This guide provides an in-depth examination of variants utilizing hydrazine benzoic acid derivatives as starting materials to produce valuable indole-carboxylic acids. We delve into the mechanistic nuances imposed by the electron-withdrawing carboxylic acid group, offering field-proven strategies and detailed protocols to overcome the associated challenges. This document is intended for researchers, scientists, and drug development professionals seeking to employ these specific variants for the synthesis of key pharmaceutical intermediates.
Introduction: The Enduring Relevance of the Fischer Indole Synthesis
Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains one of the most reliable and widely used methods for preparing substituted indoles.[1][3] The reaction typically involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a suitable aldehyde or ketone.[3] The resulting indole framework is a cornerstone of numerous natural products and pharmaceuticals, including the triptan class of antimigraine drugs.[1][3]
Indole-carboxylic acids, in particular, are highly valuable building blocks in drug discovery, serving as precursors to a wide range of bioactive molecules with anti-inflammatory, antiviral, and anticancer properties. This guide focuses specifically on the synthesis of these target molecules using positional isomers of hydrazine benzoic acid, providing both theoretical grounding and practical, step-by-step protocols.
Mechanistic Insights & The Challenge of Electron-Withdrawing Groups
A thorough understanding of the reaction mechanism is paramount to troubleshooting and optimizing the synthesis, especially when dealing with challenging substrates.
The Core Fischer Indole Mechanism
The reaction proceeds through a well-established sequence of acid-catalyzed steps:[3][4]
Hydrazone Formation: Reversible condensation of an arylhydrazine with an aldehyde or ketone.
Tautomerization: The hydrazone tautomerizes to the more reactive ene-hydrazine intermediate.
[5][5]-Sigmatropic Rearrangement: This is the key, irreversible, and often rate-determining step. The protonated ene-hydrazine undergoes a rearrangement to form a new carbon-carbon bond, breaking the weak N-N bond and transiently disrupting the aromaticity of the benzene ring.
Rearomatization & Cyclization: The intermediate quickly rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.
Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions yields the stable, aromatic indole ring.
Caption: Core mechanistic pathway of the Fischer Indole Synthesis.
Impact of the Carboxylic Acid Substituent
The success of the Fischer indole synthesis is highly dependent on the electronic nature of substituents on the arylhydrazine ring. The carboxylic acid (-COOH) group is strongly electron-withdrawing. This has a critical, and often detrimental, effect on the reaction.
Causality: The key[5][5]-sigmatropic rearrangement involves the nucleophilic attack of the aromatic ring onto the enamine double bond. An electron-withdrawing group like -COOH deactivates the aromatic ring, reducing its electron density and making this crucial C-C bond formation step significantly more difficult.[6]
Practical Implications: Consequently, reactions involving hydrazine benzoic acids often require more forcing conditions—such as stronger acids, higher temperatures, and longer reaction times—compared to their electron-neutral or electron-rich counterparts.[7] This increases the risk of side reactions, such as charring or polymerization, necessitating careful optimization of the reaction conditions. Computational studies have shown that electron-withdrawing groups can stabilize the N-N bond in certain intermediates, potentially hindering the desired cleavage pathway.[8]
Protocols for the Synthesis of Indole-Carboxylic Acids
The following protocols are designed as robust starting points. Researchers should perform initial reactions on a small scale and use techniques like Thin Layer Chromatography (TLC) to monitor reaction progress and optimize conditions.
Synthesis of Tetrahydrocarbazole-Carboxylic Acid from 4-Hydrazinobenzoic Acid
This protocol is adapted from a Borsche–Drechsel/Fischer indole synthesis combination and is an excellent method for producing tetrahydrocarbazole scaffolds, which are themselves valuable in medicinal chemistry.[9]
Protocol 3.1: Synthesis of 6-Carboxy-1,2,3,4-tetrahydrocarbazole
Materials:
4-Hydrazinobenzoic acid hydrochloride (1.0 eq)
Cyclohexanone (1.1 eq)
Methanol (or Ethanol)
Concentrated Sulfuric Acid (H₂SO₄)
Sodium Bicarbonate (NaHCO₃) solution, saturated
Ethyl Acetate
Brine
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
Hydrazone Formation: In a round-bottom flask, suspend 4-hydrazinobenzoic acid hydrochloride (1.0 eq) in methanol (approx. 0.2 M). Add cyclohexanone (1.1 eq).
Stir the mixture at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to ensure complete formation of the hydrazone. The formation is often indicated by the dissolution of the starting material followed by the precipitation of the hydrazone product. Monitor by TLC.
Indolization (Cyclization): Cool the mixture in an ice bath. Slowly and carefully, add concentrated sulfuric acid (approx. 2-3 eq) dropwise. Caution: This is a highly exothermic process.
After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux.
Maintain reflux for 2-4 hours, monitoring the disappearance of the hydrazone intermediate by TLC.
Workup: Cool the reaction mixture to room temperature and pour it carefully over crushed ice.
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
The solid product will precipitate. Collect the solid by vacuum filtration, washing thoroughly with cold water.
If little or no solid precipitates, extract the aqueous mixture with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Parameter
Condition/Reagent
Rationale & Notes
Arylhydrazine
4-Hydrazinobenzoic Acid
Para-isomer yields the 6-substituted indole derivative.
Carbonyl
Cyclohexanone
Symmetrical ketone, avoids regiochemical issues.
Catalyst
Methanolic H₂SO₄
Strong Brønsted acid required to promote cyclization of the deactivated ring.[7][10]
Temperature
Reflux
Higher temperature provides the activation energy for the difficult rearrangement step.
Workup
Neutralization
Crucial to quench the acid and allow for extraction/precipitation of the final product.
Synthesis of Indole-5- and/or 7-Carboxylic Acids from 3-Hydrazinobenzoic Acid
A significant challenge with meta-substituted hydrazines is the potential formation of two regioisomeric indole products (4- and 6-substituted).[7] For an electron-withdrawing group like -COOH, the reaction may favor cyclization at the para position to the substituent, which would yield the 4-substituted indole (indole-7-carboxylic acid). However, a mixture is highly probable and requires careful analytical characterization and chromatographic separation.
Protocol 3.2: General Procedure for meta-Substituted Hydrazines
Procedure: Follow Protocol 3.1, substituting 3-hydrazinobenzoic acid for the 4-isomer.
Key Considerations:
Catalyst Choice: Polyphosphoric acid (PPA) can be an effective alternative catalyst and solvent for this reaction. The hydrazone can be heated in PPA at 100-150 °C. The workup involves quenching the hot PPA mixture in ice water.
Purification: The primary challenge will be the separation of the resulting indole-5-carboxylic acid and indole-7-carboxylic acid isomers. This typically requires careful column chromatography on silica gel.
Synthesis of Indole-7-Carboxylic Acid from 2-Hydrazinobenzoic Acid
The synthesis of the required 2-hydrazinobenzoic acid starting material can be achieved from anthranilic acid.[11] The subsequent Fischer synthesis must account for potential steric hindrance from the ortho-substituent.
Protocol 3.3: General Procedure for ortho-Substituted Hydrazines
Procedure: Follow Protocol 3.1 or 3.2, using 2-hydrazinobenzoic acid hydrochloride as the starting material.
Key Considerations:
Steric hindrance from the ortho-COOH group may further slow the reaction, potentially requiring longer reflux times or higher temperatures.
The choice of a less sterically demanding carbonyl partner (e.g., pyruvic acid, ethyl pyruvate) may be beneficial.
Synthesis of Indole-2,X-dicarboxylic Acids using Pyruvic Acid
The original Fischer and Jourdan synthesis utilized pyruvic acid to form an indole-2-carboxylic acid, albeit in low yield.[1][4] This approach can be applied to hydrazine benzoic acids to generate indole-dicarboxylic acid derivatives.
Protocol 3.4: Synthesis of 2,6-Indoledicarboxylic Acid
Materials:
4-Hydrazinobenzoic acid (1.0 eq)
Pyruvic acid (1.1 eq)
Polyphosphoric Acid (PPA) or Eaton's Reagent (P₂O₅ in MeSO₃H)
Procedure:
One-Pot Procedure: In a flask equipped with a mechanical stirrer, add polyphosphoric acid and heat to ~80 °C.
Premix the 4-hydrazinobenzoic acid and pyruvic acid. Add the solid mixture portion-wise to the hot PPA with vigorous stirring.
After the addition is complete, increase the temperature to 100-120 °C and stir for 1-3 hours. Monitor the reaction by taking small aliquots, quenching with water, and analyzing by TLC or LC-MS.
Workup: Cool the reaction vessel slightly (to ~70-80 °C) and pour the viscous mixture slowly and carefully into a large beaker of vigorously stirred ice water.
The solid product will precipitate. Allow the mixture to stir until all the PPA is dissolved.
Collect the crude product by vacuum filtration, wash extensively with water until the filtrate is neutral, and dry.
Purification: The product can be purified by recrystallization or by dissolving in a basic aqueous solution (e.g., NaHCO₃), filtering to remove insoluble impurities, and re-precipitating by adding acid.
Experimental Workflow & Troubleshooting
The general workflow for these syntheses follows a logical progression from starting materials to purified product.
Caption: General experimental workflow for the Fischer synthesis of indole-carboxylic acids.
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
No Reaction / Low Conversion
1. Insufficiently acidic catalyst. 2. Temperature too low. 3. Reaction time too short.
1. Switch to a stronger acid (e.g., from AcOH to H₂SO₄ or PPA). 2. Increase the reaction temperature in increments of 10-20 °C. 3. Extend the reaction time, monitoring by TLC.
Formation of Dark Tar / Polymerization
1. Temperature is too high. 2. Acid concentration is too high.
1. Reduce the reaction temperature. 2. Use a milder acid catalyst or reduce the equivalents of the strong acid. 3. Consider a two-step process: isolate the hydrazone first, then cyclize it.
Multiple Products Observed
1. Use of a meta-substituted hydrazine. 2. Use of an unsymmetrical ketone.
1. This is expected. Focus on developing a robust chromatographic separation method. 2. Choose a symmetrical ketone if possible, or accept the formation of regioisomers.
Product is Insoluble / Difficult to Extract
The carboxylic acid group can form salts or be deprotonated, affecting solubility.
During workup, carefully adjust the pH. The product should be most soluble in organic solvents at a pH where the carboxylic acid is protonated (acidic pH). It will be soluble in aqueous base. This property can be used for purification.
Conclusion
While the synthesis of indole-carboxylic acids via the Fischer indole synthesis presents challenges due to the deactivating nature of the carboxylic acid group, these can be overcome with rational adjustments to the reaction conditions. The use of strong acid catalysts such as sulfuric acid or polyphosphoric acid, combined with elevated temperatures, is generally required to drive the key[5][5]-sigmatropic rearrangement to completion. The protocols and insights provided in this guide offer a validated framework for researchers to successfully synthesize these valuable chemical building blocks, enabling further progress in medicinal chemistry and drug development.
References
Fischer Indole Synthesis - Alfa Chemistry.
Mocci, R., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry.
Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. (2024). MDPI.
Fischer indole synthesis - Wikipedia.
A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis - Organic Chemistry Portal.
Kumar, I., et al. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Synthesis.
A three-component Fischer indole synthesis - PubMed.
Why Do Some Fischer Indolizations Fail? (2011). Journal of the American Chemical Society.
Synthesis of indoles - Organic Chemistry Portal.
Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis - PMC. (2013). National Center for Biotechnology Information.
Indole synthesis: a review and proposed classification. - Semantic Scholar.
Indoles - University of Illinois Urbana-Champaign.
Indazole - Organic Syntheses Procedure.
Fischer Indole Synthesis - Cambridge University Press.
The Fischer Indole Synthesis: A Comprehensive Technical Guide - Benchchem.
Fischer Indole Synthesis - TCI Chemicals.
A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids... - PubMed.
(PDF) Fischer Indole Synthesis - ResearchGate.
Fischer indole synthesis applied to the total synthesis of natural products - RSC Publishing.
Technical Support Center: Purification of 5-Hydrazinyl-2-methoxybenzoic Acid Hydrochloride
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 5-hydrazinyl-2-methoxybenzoic acid hydrochloride. This document offers trouble...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 5-hydrazinyl-2-methoxybenzoic acid hydrochloride. This document offers troubleshooting advice, frequently asked questions, and a detailed experimental protocol grounded in established chemical principles for analogous compounds.
Introduction
5-Hydrazinyl-2-methoxybenzoic acid hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. This guide is designed to address common challenges encountered during its purification, ensuring a high-quality final product.
The purification strategies outlined below are based on the principle of recrystallization, a robust technique for purifying solid organic compounds. The choice of solvent and the precise execution of the procedure are critical for effectively removing impurities.
Frequently Asked Questions (FAQs)
Q1: My crude 5-hydrazinyl-2-methoxybenzoic acid hydrochloride is discolored. What are the likely impurities?
A1: Discoloration in the crude product often indicates the presence of organic impurities. These can arise from several sources during synthesis, including:
Oxidation products: Hydrazine derivatives can be susceptible to air oxidation, leading to colored byproducts.
Side-reaction products: Incomplete diazotization or subsequent reduction steps in the synthesis can lead to the formation of phenolic impurities or other colored organic molecules.[1]
Residual starting materials: Depending on the synthetic route, colored starting materials may carry through to the final product.
Decolorization using activated carbon during the recrystallization process is an effective method to address this issue.
Q2: I am getting a low yield after recrystallization. What are the possible reasons?
A2: Low recovery is a common issue in recrystallization and can be attributed to several factors:
Using too much solvent: The goal is to use the minimum amount of hot solvent to fully dissolve the compound. Using an excess will keep more of your product dissolved in the mother liquor upon cooling, thus reducing the yield.[2]
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Slow, gradual cooling is essential for the growth of large, pure crystals.
Premature crystallization: If the solution cools too much during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper. It is crucial to keep the funnel and receiving flask warm.
Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q3: My purified product still shows impurities by analysis (e.g., HPLC, NMR). What can I do?
A3: If impurities persist after a single recrystallization, consider the following options:
A second recrystallization: Repeating the recrystallization process can further enhance purity.
Changing the solvent system: If the impurities have similar solubility profiles to your product in the chosen solvent, switching to a different solvent or a two-solvent system may be more effective.
Washing the crystals: Ensure the filtered crystals are washed with a small amount of cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[3]
Q4: What is the best solvent for recrystallizing 5-hydrazinyl-2-methoxybenzoic acid hydrochloride?
Ethanol: Often a good choice for recrystallizing polar organic molecules.[4]
Hot water: The hydrochloride salt should have appreciable solubility in hot water and lower solubility in cold water, making it a suitable and green solvent choice.[3]
Ethanol/Water mixture: A mixed solvent system can be fine-tuned to achieve optimal solubility characteristics.
A small-scale solvent screen is always recommended to determine the best solvent or solvent mixture for your specific batch of crude material.
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Oily precipitate instead of crystals
The boiling point of the solvent is higher than the melting point of the solute. The compound is "oiling out."
Use a lower boiling point solvent or a solvent mixture. Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface.
No crystals form upon cooling
The solution is not saturated (too much solvent was used). The solution is supersaturated.
Boil off some of the solvent to concentrate the solution. Induce crystallization by adding a seed crystal or by scratching the flask.
Crystals are very fine or powder-like
The solution was cooled too rapidly.
Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product is lost during hot filtration
Premature crystallization on the filter funnel.
Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtration to keep the compound dissolved.
Experimental Protocol: Recrystallization of 5-Hydrazinyl-2-methoxybenzoic Acid Hydrochloride
This protocol describes a general single-solvent recrystallization procedure. The choice of solvent (e.g., ethanol, water, or a mixture) should be determined by preliminary solubility tests.
Recrystallization solvent (e.g., ethanol or deionized water)
Activated carbon (optional, for colored impurities)
Erlenmeyer flasks
Heating source (hot plate or heating mantle)
Büchner funnel and filter flask
Filter paper
Ice bath
Procedure:
Dissolution:
Place the crude 5-hydrazinyl-2-methoxybenzoic acid hydrochloride in an Erlenmeyer flask.
Add a small amount of the chosen recrystallization solvent.
Gently heat the mixture to the boiling point of the solvent while stirring.
Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent to ensure good recovery.[2]
Decolorization (Optional):
If the solution is colored, remove it from the heat and allow it to cool slightly.
Add a small amount of activated carbon to the solution.
Reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.
Hot Filtration (if necessary):
If there are insoluble impurities or if activated carbon was used, perform a hot gravity filtration.
Pre-heat a second Erlenmeyer flask and a stemless funnel.
Pour the hot solution through a fluted filter paper into the pre-heated flask. This step should be done quickly to prevent premature crystallization.
Crystallization:
Cover the flask containing the hot, clear solution and allow it to cool slowly and undisturbed to room temperature.
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
Isolation and Washing:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[3]
Drying:
Dry the purified crystals under vacuum to remove all traces of the solvent.
Purification Workflow Diagram
Caption: Workflow for the purification of 5-hydrazinyl-2-methoxybenzoic acid hydrochloride.
References
SynThink. (n.d.). 4-Hydrazinobenzoic Acid Impurity. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Recrystallization 2. Retrieved from [Link]
Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
Scientific Research Publishing. (n.d.). Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. Retrieved from [Link]
Google Patents. (n.d.). Method for preparing p-carboxyl phenylhydrazine.
ResearchGate. (n.d.). Low-level Determination of 4-Hydrazino BenzoicAcid in Drug Substance by High Performance Liquid Chromatography/Mass Spectrometry. Retrieved from [Link]
Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
Reddit. (2021, July 26). Need a purification method for a free hydrazone. r/Chempros. Retrieved from [Link]
Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]
MDPI. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Retrieved from [Link]
Preventing oxidation of 5-hydrazinyl-2-methoxybenzoic acid during storage
Welcome to the technical support center for 5-hydrazinyl-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the storage...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 5-hydrazinyl-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the storage and handling of this air-sensitive compound. Our goal is to provide you with the expertise and practical solutions to prevent its oxidation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My once white powder of 5-hydrazinyl-2-methoxybenzoic acid has turned yellow/brown. What is happening?
A1: The discoloration of your 5-hydrazinyl-2-methoxybenzoic acid from white to yellow or brown is a strong visual indicator of oxidation. The hydrazinyl group (-NHNH₂) is highly susceptible to oxidation, especially when exposed to atmospheric oxygen. This process can be accelerated by the presence of light, moisture, and trace metal impurities. The colored byproducts are likely azo compounds or other oxidized species formed from the degradation of the parent molecule.
Q2: What are the primary factors that accelerate the oxidation of this compound?
A2: The oxidation of 5-hydrazinyl-2-methoxybenzoic acid is primarily accelerated by:
Oxygen: Atmospheric oxygen is the main culprit in the oxidation of the hydrazinyl moiety.
Light: Photons can provide the energy to initiate and propagate oxidative chain reactions.
Moisture: Water can facilitate oxidation reactions and may also lead to hydrolysis of the compound.
Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.
Metal Ions: Trace metals, such as copper and iron, can act as catalysts in the oxidation of hydrazines[1].
Q3: Can I still use the discolored material in my experiments?
A3: We strongly advise against using discolored or visibly degraded 5-hydrazinyl-2-methoxybenzoic acid. The presence of oxidation products means the purity of your starting material is compromised, which can lead to:
Inaccurate quantification and stoichiometry in your reactions.
Formation of unwanted side products.
Misinterpretation of experimental results, including biological assays.
Potential for new, uncharacterized impurities with different toxicological profiles.
For reliable and reproducible results, it is crucial to use the compound in its purest form.
Q4: What is the ideal storage environment for 5-hydrazinyl-2-methoxybenzoic acid?
A4: To prevent oxidation, 5-hydrazinyl-2-methoxybenzoic acid should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial.[2] The ideal storage conditions are in a cool, dark, and dry place, such as a desiccator cabinet stored in a refrigerator.
Troubleshooting Guide: Preventing and Identifying Oxidation
This section provides a more in-depth look at common issues and their solutions.
Issue 1: Rapid Discoloration Even with Precautionary Measures
Potential Cause
Troubleshooting Step
Scientific Rationale
Inadequate Inert Atmosphere
Repurge the container with a high-purity inert gas (argon is denser than air and often preferred). Ensure a positive pressure of inert gas is maintained.
Even small amounts of residual oxygen can initiate oxidation. A thorough purge displaces oxygen effectively.
Contaminated Inert Gas
Use a fresh cylinder of high-purity (≥99.998%) inert gas. Pass the gas through an oxygen and moisture trap before use.
Lower-grade inert gases can contain significant oxygen and moisture impurities that will degrade the compound.
Container Permeability
Use high-quality amber glass vials with PTFE-lined caps. Avoid plastic containers unless their compatibility has been verified.
Glass is impermeable to gases, and amber coloring protects from light. PTFE liners provide an excellent chemical-resistant seal.
Frequent Freeze-Thaw Cycles
Aliquot the compound into smaller, single-use vials under an inert atmosphere.
Temperature cycling can cause pressure changes that draw air into the container.[3][4]
Issue 2: Confirming Oxidation Analytically
If you suspect oxidation but the visual change is minimal, the following analytical techniques can confirm degradation:
Analytical Technique
Expected Observation for Oxidized Sample
HPLC-MS
Appearance of new peaks with different retention times and mass-to-charge ratios. Potential m/z values could correspond to azo dimers, or hydroxylated species.[5][6]
¹H NMR Spectroscopy
Broadening or disappearance of the -NH and -NH₂ protons. Changes in the aromatic region due to the formation of oxidation products.[2][7][8]
FTIR Spectroscopy
Changes in the N-H stretching region (around 3200-3400 cm⁻¹). Appearance of new bands corresponding to N=N or C=O stretching, depending on the degradation pathway.
Experimental Protocols
Protocol 1: Inert Gas Packaging of 5-Hydrazinyl-2-methoxybenzoic Acid
This protocol describes the "purge and fill" method for packaging a solid sample under an inert atmosphere.
Materials:
5-hydrazinyl-2-methoxybenzoic acid
Amber glass vial with a PTFE-lined cap
Schlenk line or a manifold with a vacuum pump and an inert gas (argon or nitrogen) source
Spatula
Parafilm® or electrical tape
Procedure:
Preparation: Place the required amount of 5-hydrazinyl-2-methoxybenzoic acid into the amber glass vial. Do not cap it tightly yet.
Connection to Schlenk Line: Attach the vial to the Schlenk line using a suitable adapter.
Purging Cycles:
Carefully open the stopcock to the vacuum line to evacuate the air from the vial. Be cautious to avoid pulling the solid material into the line.
Close the stopcock to the vacuum and slowly open the stopcock to the inert gas line to backfill the vial.
Repeat this vacuum/inert gas cycle at least three times to ensure all atmospheric oxygen and moisture are removed.
Final Backfill and Sealing: After the final cycle, backfill the vial with inert gas to a slight positive pressure.
Capping: While maintaining a positive flow of inert gas, quickly and tightly seal the vial with the PTFE-lined cap.
Securing the Seal: Wrap the cap and the neck of the vial with Parafilm® or electrical tape for an extra layer of protection against gas exchange.
Storage: Store the sealed vial in a cool, dark, and dry environment.
Protocol 2: Weighing and Aliquoting Air-Sensitive Powders
This can be performed in a glovebox or using a "tare method" on the benchtop.
In a Glovebox:
Bring the sealed container of 5-hydrazinyl-2-methoxybenzoic acid, a balance, spatulas, and new vials into the glovebox antechamber.
Purge the antechamber according to the glovebox protocol.
Once inside the main chamber, perform all weighing and aliquoting operations in the inert atmosphere.
Tightly seal the new vials before removing them from the glovebox.
Tare Method (on the benchtop):
Place an empty, capped vial on the balance and tare it.
Take the empty vial and the main container of the compound into a fume hood with a gentle flow of inert gas directed over the working area.
Quickly transfer the approximate desired amount of powder into the vial and immediately cap it.
Remove the vial from the fume hood and weigh it to determine the exact amount of powder transferred.
Adjust the amount of solvent or other reagents based on this precise weight.
Visualizations
Caption: Inert gas packaging workflow.
References
Klán, P., & Wirz, J. (2009).
Patai, S. (Ed.). (1978). The Chemistry of Diazonium and Diazo Groups. Wiley.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
Shriver, D. F., & Drezdzon, M. A. (1986).
Guideline for the Management of Time Sensitive Chemicals. (2024, May 2). University of Wollongong. Retrieved February 20, 2026, from [Link]
Peroxide-Forming Chemicals Procedures. (2023, June 1). Western Washington University. Retrieved February 20, 2026, from [Link]
Troubleshooting: Weighing Reactants and Reagents. (n.d.). University of Rochester Department of Chemistry. Retrieved February 20, 2026, from [Link]
Balaban, A. T., & Nenitzescu, C. D. (Eds.). (1968).
Storage of air and temperature sensitive reagents [closed]. (2023, November 4). Chemistry Stack Exchange. Retrieved February 20, 2026, from [Link]
US7785647B2 - Methods of providing antioxidants to a drug containing product. (n.d.). Google Patents.
Hydrazines. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Berkeley Environmental Health & Safety. Retrieved February 20, 2026, from [Link]
Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. (2024, April 3). ACS Publications. Retrieved February 20, 2026, from [Link]
Inert Atmosphere Guide. (n.d.). MY Polymers. Retrieved February 20, 2026, from [Link]
Precision Powder Weighing: How to Deliver Accurate Results. (2019, October 15). Air Science. Retrieved February 20, 2026, from [Link]
Feigl, F. (1966). Spot Tests in Organic Analysis. Elsevier.
Harvey, D. J. (2013). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Mass Spectrometry Reviews, 32(5), 347–433.
Gierer, J., & Ljunggren, S. (1979). The reactions of lignin during neutral sulfite pulping. Part 10. The cleavage of ether bonds in β-aryl ether models by hydrazine. Acta Chemica Scandinavica. Series B: Organic Chemistry and Biochemistry, 33, 663-668.
Your in-depth guide to Modified Atmosphere Packaging. (n.d.). Air Products. Retrieved February 20, 2026, from [Link]
Hydrazine. (n.d.). SpectraBase. Retrieved February 20, 2026, from [Link]
O'Brien, R. E., & Herschbach, D. R. (1962). Oxidation of hydrazine derivatives with arylsulfonyl peroxides. The Journal of Organic Chemistry, 27(11), 4058–4060.
Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved February 20, 2026, from [Link]
Gu, M. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of Medical and Pharmaceutical Chemistry, 3(1), 1-13.
Kim, H. J., Lee, J. H., Kim, J. S., & Kim, J. (2019).
Klick, S., & Maurer, H. H. (2009). Method selection for trace analysis of genotoxic impurities in pharmaceuticals. LC-GC Europe, 22(12), 624-635.
Singh, A., & Singh, S. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences and Research, 8(1), 1-9.
Głowacki, R., Giebułtowicz, J., & Wroczyński, P. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 14(1), 1-10.
Nandakumar, S., Shanmuganathan, S., & Kulkarni, S. (2014). A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology. Journal of Pharmaceutical and Biomedical Analysis, 99, 123-130.
Unexpected Hydrazine Hydrate-Mediated Aerobic Oxidation of Aryl/Heteroaryl boronic Acids to Phenols with Ambient Air. (n.d.). The Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]
Ziya Can, et al. (2025). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Molecules, 30(3), 1-15.
von Sonntag, C., & Schuchmann, H. P. (2016). Demethoxylation and hydroxylation of methoxy- and hydroxybenzoic acids by OH-radicals. Processes of potential importance for food irradiation. Zeitschrift für Lebensmittel-Untersuchung und-Forschung, 242(1), 1-10.
Wang, Y., et al. (2021). A dual-mode visual detector for toxic hydrazine. RSC Advances, 11(41), 25481-25485.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Low Solubility of Hydrazine Benzoic Acid Derivatives in Ethanol
Role: Senior Application Scientist
Audience: Researchers, Process Chemists, and Formulation Scientists
Introduction: The "Brick Dust" Challenge
As a Senior Application Scientist, I frequently encounter inquiries regarding the stubborn insolubility of hydrazine benzoic acid derivatives (e.g., 4-hydrazinobenzoic acid and its hydrazone congeners). While ethanol is a standard "green" solvent for organic synthesis and recrystallization, these derivatives often behave like "brick dust"—refusing to dissolve even at reflux.
This guide moves beyond basic "add more solvent" advice. We will dissect the thermodynamic and structural reasons for this behavior and provide a tiered troubleshooting protocol to overcome it without compromising chemical stability.
Phase 1: Diagnostic Q&A (Root Cause Analysis)
Q1: Why are these derivatives so insoluble in ethanol despite containing polar groups?
A: The insolubility is rarely due to a lack of polarity but rather an excess of Crystal Lattice Energy (CLE) .
The Mechanism: Hydrazine benzoic acid derivatives possess two potent hydrogen-bonding motifs: a carboxylic acid donor/acceptor and a hydrazine donor/acceptor. In the solid state, these form an intermolecular network (often head-to-tail zwitterionic dimers) that is thermodynamically more stable than the solvated state in ethanol.
The Ethanol Factor: While ethanol is protic, its dielectric constant (
) is often insufficient to disrupt the strong electrostatic interactions of the zwitterionic lattice found in species like 4-hydrazinobenzoic acid (pKa 4.14) [1].
Q2: My compound turns dark upon heating in ethanol. Is this solubility or decomposition?
A: This is likely oxidative decomposition , not just saturation.
The Causality: Hydrazine moieties are potent reducing agents.[1] At elevated temperatures, especially in aerated solvents, they are susceptible to oxidation, forming azo or azine impurities which are often colored (yellow/brown).
The Fix: Always degas ethanol (sparge with
or Ar) before heating. If color change persists, the "insoluble" material may actually be decomposition products (poly-azines) which are notoriously insoluble.
Q3: Temperature didn't work. Which co-solvents should I screen first?
A: You must shift from a protic strategy to a polar aprotic strategy to disrupt the lattice without competing for protons.
Recommended Co-Solvent Screen:
Solvent
Role
Typical Ratio (v/v)
Rationale
DMSO
Primary Solubilizer
5–10%
High dielectric () disrupts zwitterionic lattices [2].
DMF
Alternative
5–10%
Good for hydrazones; easier to remove than DMSO during workup.
Water
H-Bond Disruptor
10–20%
Counter-intuitive: Small amounts of water can hydrate the ionic groups, breaking the crystal lattice, allowing ethanol to solvate the hydrophobic ring.
THF
Lattice Breaker
10–30%
Useful if the derivative has significant lipophilic substitution (e.g., alkyl chains).
Q4: Can I use pH adjustment to force dissolution?
A: Yes, but you must choose the "Vector" of ionization carefully based on your downstream application.
Vector A: Acidification (Cationic Solubilization)
Method: Add 1.0 eq of HCl or
in ethanol.
Result: Protonates the hydrazine (
). This destroys the zwitterion and usually results in high solubility.
Risk:[2] Acid catalysis can hydrolyze hydrazone linkages back to the aldehyde/ketone and hydrazine [3].
Vector B: Basification (Anionic Solubilization)
Method: Add 1.0 eq of TEA (Triethylamine) or NaOH.
Result: Deprotonates the carboxylic acid (
).
Benefit: Generally safer for hydrazone stability than acid. The triethylammonium salt is often highly soluble in ethanol.
Phase 3: Experimental Protocols
Protocol A: The "Gradient-Thermal" Solubility Screen
Use this to determine the metastable zone width for recrystallization.
Preparation: Weigh 100 mg of derivative into a 20 mL scintillation vial.
Solvent Addition: Add 1.0 mL of degassed Ethanol (EtOH).
Sonication (Tier 1): Sonicate at 40 kHz for 5 mins at 25°C. Check for dissolution.
Thermal Ramp (Tier 2):
Heat block to 50°C. Stir at 500 RPM.
If insoluble, add DMSO in 50
increments (up to 10% v/v).
Clarification: If solid remains, filter hot (0.45
PTFE).
Cooling: Allow filtrate to cool slowly to RT. If precipitate forms, you have found your recrystallization system (90:10 EtOH:DMSO).
Protocol B: Salt Formation for Analytical Samples
Use this when you just need to get the sample into solution for HPLC/NMR.
Suspend 10 mg of sample in 1 mL deuterated solvent or HPLC mobile phase (initial).
Add 1.5 equivalents of
(for NMR) or (for HPLC).
Shake vigorously. The suspension should clear instantly as the hydrochloride/phosphate salt forms.
Note: Analyze immediately to avoid hydrolysis.
Phase 4: Visualizing the Troubleshooting Logic
The following decision tree outlines the logical flow for troubleshooting insolubility, prioritizing sample integrity over brute-force solvation.
Caption: Logical workflow for solubilizing hydrazine benzoic acid derivatives, prioritizing non-destructive methods before chemical modification.
References
Google Patents. (1963). US3113971A - Method for the hydrolysis of hydrazones. (Demonstrating acid instability of hydrazone linkages).
Technical Support Center: Managing Tin Residues in Post-Reduction Workflows
Welcome to the technical support center for chemists and researchers engaged in organic synthesis. This guide provides in-depth troubleshooting advice and detailed protocols for the effective removal of tin-based residue...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for chemists and researchers engaged in organic synthesis. This guide provides in-depth troubleshooting advice and detailed protocols for the effective removal of tin-based residues following the reduction of diazonium salts and other functional groups using tin(II) chloride (SnCl₂). The persistence of tin salts in reaction workups is a common challenge, often leading to product contamination, difficult purifications, and compromised yields. This document is designed to provide you with a clear understanding of the underlying chemistry and to equip you with reliable, field-proven methodologies for obtaining clean, tin-free products.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries and concerns regarding tin residue removal.
Q1: Why are tin residues so difficult to remove after a reaction?
A: The difficulty arises from the complex aqueous chemistry of tin. After the reduction, tin is present as Sn(IV). In aqueous media, Sn(IV) readily hydrolyzes to form tin(IV) hydroxide, Sn(OH)₄, which can easily convert to the more stable tin(IV) oxide, SnO₂.[1] These species are often gelatinous or finely dispersed precipitates that can be difficult to filter and may co-precipitate with the desired product. Furthermore, tin hydroxides are amphoteric, meaning they can dissolve in both strong acids and strong bases, complicating simple extraction procedures.[2][3]
Q2: I've added a base to my reaction mixture, but the tin precipitate won't filter properly. What's happening?
A: This is a very common issue. The tin hydroxide precipitate is often a fine, gelatinous solid that can clog filter paper and frits. To resolve this, consider using a filtration aid like Celite® (diatomaceous earth) or Perlite.[4][5][6][7][8] These materials create a more porous filter cake, allowing for more efficient separation of the fine precipitate from the solution.
Q3: After basifying and extracting with an organic solvent, I have a persistent emulsion. How can I break it?
A: Emulsions in this context are often stabilized by the fine tin precipitates at the aqueous-organic interface. The solution is often to adjust the pH further into the strongly basic range (pH > 12) with a concentrated base like 50% aqueous NaOH.[9] This converts the amphoteric tin(IV) hydroxide into soluble sodium stannate (Na₂[Sn(OH)₆]), which should cause the emulsion to break and allow for clean phase separation.[10][11][12]
Q4: Can I use chromatography to remove tin residues?
A: While standard silica gel chromatography can be used, tin salts may streak or remain at the baseline, potentially contaminating later-eluting compounds. For organotin byproducts, methods like filtration through silica gel treated with triethylamine have been effective.[13] For the inorganic tin salts discussed here, it is generally more efficient to remove the bulk of the tin via precipitation and extraction before attempting chromatographic purification.[14]
Troubleshooting Guides
This section provides structured advice for specific experimental challenges.
Scenario 1: Product is a Base-Sensitive Amine or Hydrazine
If your target molecule is susceptible to degradation or side-reactions under strongly basic conditions, the standard method of dissolving tin salts as stannates is not suitable.
Problem: Need to precipitate tin without exposing the product to high pH.
Root Cause: Tin(IV) hydroxide precipitates in a pH range that might be too high for the stability of the product.
Solution: Carefully adjust the pH to a moderately basic range (pH 8-10) to precipitate Sn(OH)₄. Monitor the pH closely with a pH meter or narrow-range pH paper. Work at low temperatures (0-5 °C) to minimize product degradation.
Alternative: Consider the tartrate complexation method outlined in Protocol 2, which can be performed under mildly acidic to neutral conditions.
Scenario 2: Tin Precipitate is Extremely Fine and Passes Through Filter
Problem: Filtration is ineffective at removing tin solids.
Root Cause: The precipitated tin hydroxide/oxide particles are colloidal or near-colloidal in size.
Solution Workflow:
Caption: Decision workflow for handling fine tin precipitates.
Scenario 3: Product is Water-Soluble
Problem: The desired product (e.g., a hydrochloride salt of an amine) remains in the aqueous phase with the tin salts, preventing extractive workup.
Solution:
Precipitate and Remove Tin: Follow Protocol 1 to basify the solution and precipitate the tin hydroxide.
Filter: Use a Celite® pad to filter off the tin hydroxide, washing the filter cake thoroughly with water to recover any adsorbed product.
Isolate Product: The product is now in the aqueous filtrate, free of tin. It can be isolated by evaporation, re-acidification and extraction, or other appropriate methods.
Detailed Experimental Protocols
These protocols provide step-by-step instructions for the most reliable tin removal methods.
Protocol 1: Basification and Precipitation/Dissolution
This is the most common and often most effective method, relying on the amphoteric nature of tin(IV) hydroxide.
Principle: The reaction mixture is made strongly basic. Initially, tin(IV) hydroxide precipitates. Upon addition of excess strong base, this precipitate redissolves to form soluble sodium stannate, allowing for its separation from the organic product via extraction.[9]
Step-by-Step Methodology:
Cooling: After the reaction is complete, cool the reaction mixture in an ice bath to 0-5 °C to manage the exotherm from the subsequent neutralization.
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
Basification: Slowly and with vigorous shaking, add a concentrated aqueous solution of sodium hydroxide (e.g., 3M NaOH, or 50% w/v NaOH for stubborn emulsions). A thick white precipitate of tin(IV) hydroxide will form initially.
Redissolution: Continue adding the NaOH solution until the aqueous layer becomes clear or significantly less cloudy, and the pH of the aqueous phase is >12. This indicates the formation of soluble sodium stannate (Na₂[Sn(OH)₆]).[9][10]
Extraction: Separate the organic layer. Extract the aqueous layer 2-3 times with the same organic solvent to ensure complete recovery of the product.
Washing: Combine the organic extracts and wash with brine.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to yield the crude, tin-free product.
Troubleshooting Table for Protocol 1
Problem
Possible Cause
Solution
Persistent Emulsion
Insufficiently high pH; tin hydroxide stabilizing the interface.
Add more concentrated NaOH solution until the aqueous phase clears. Warming gently may also help, product stability permitting.
Product in Aqueous Layer
Product is a basic amine that has formed a water-soluble salt.
Ensure the aqueous layer is strongly basic (pH > 12) to deprotonate the amine and drive it into the organic phase.
Solid Precipitate at Interface
Incomplete formation of soluble stannate.
Add more NaOH solution and shake vigorously. If the solid persists, it may be an insoluble byproduct or your product salt.
Protocol 2: Complexation and Extraction with Tartrate
This method is useful when strongly basic conditions must be avoided.
Principle: Tartaric acid forms a water-soluble complex with tin(IV) ions, allowing for their removal by aqueous extraction under neutral or mildly acidic conditions.[15][16][17]
Step-by-Step Methodology:
Dilution: After the reaction, dilute the mixture with an appropriate organic solvent and water.
Complexation: Add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or a 1 M solution of tartaric acid. Stir the biphasic mixture vigorously for 30-60 minutes.
pH Adjustment: Adjust the pH of the aqueous layer to ~7-8 with a mild base like sodium bicarbonate if necessary to ensure the product amine is in its free base form.
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase multiple times with the organic solvent.
Washing and Isolation: Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
Workflow Diagram for Protocol Selection
Caption: Decision tree for selecting an appropriate tin removal protocol.
References
Wikipedia. (n.d.). Sodium stannate. Retrieved from [Link]
SciSpace. (2022, August 26). The Formation of Sodium Stannate from Mineral Cassiterite by the Alkaline Decomposition Process with Sodium Carbonate (Na2CO3). Retrieved from [Link]
ResearchGate. (n.d.). The Formation of Sodium Stannate from Mineral Cassiterite by the Alkaline Decomposition Process with Sodium Carbonate (Na₂CO₃). Retrieved from [Link]
Ataman Kimya. (n.d.). SODIUM STANNATE. Retrieved from [Link]
Grokipedia. (n.d.). Tin(II) hydroxide. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Characteristic Reactions of Tin Ions (Sn²⁺, Sn⁴⁺). Retrieved from [Link]
Quora. (2021, January 28). Are any metal hydroxides soluble in excess potassium hydroxide solution? Retrieved from [Link]
University of British Columbia. (n.d.). Chromatographic determination of organotin compounds by using spectrophotometric and thermospray ionization mass spectrometric detection. Retrieved from [Link]
Columbia University. (n.d.). Tin. Retrieved from [Link]
Brainly.in. (2022, July 20). The hydroxide of which metal ion is soluble in excess of sodium hydroxide solution. Retrieved from [Link]
Filo. (2025, April 1). Tin dissolves in excess of sodium hydroxide solution to form. Retrieved from [Link]
Water Specialists Environmental Technologies. (n.d.). Precipitation By pH. Retrieved from [Link]
ResearchGate. (n.d.). Separation of organotin compounds by ion-exchange chromatography and their determination by inverse voltammetry. Retrieved from [Link]
Diefenbach. (2025, August 20). What Are Filtration Aids? How to Enhance Filter Press Performance. Retrieved from [Link]
Agilent. (2014, April 15). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Retrieved from [Link]
Guardian Chemicals. (2025, July 28). Innovative Chemical Blends for Metal Precipitation. Retrieved from [Link]
Google Patents. (n.d.). CN106048612B - Tin removing liquid and method for removing tin-contained layer on base material.
Faudi. (2023, December 8). Filter aids in filtration: Types, benefits & how to use them. Retrieved from [Link]
EPA. (n.d.). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. Retrieved from [Link]
University of Rochester. (n.d.). Workup for Removing Tin Byproducts. Retrieved from [Link]
Chemistry Stack Exchange. (2021, September 17). How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O? Retrieved from [Link]
Scuola Normale Superiore. (2022, September 14). Polynuclear EDTA Complexes in Aqueous Solution: A Proof of Concept. Retrieved from [Link]
ResearchGate. (n.d.). Complexation of Tc(IV) with EDTA at varying ionic strength of NaCl. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
ACS Publications. (2009, December 17). Metal Complexation and Biodegradation of EDTA and S,S-EDDS: A Density Functional Theory Study. Retrieved from [Link]
Physics Wallah. (n.d.). Stephen's Reduction Reaction Mechanism. Retrieved from [Link]
PubMed. (n.d.). The complexometry of tin(IV). Retrieved from [Link]
ResearchGate. (n.d.). Correlation Plot Between pH and Tin Concentrations. Retrieved from [Link]
ResearchGate. (n.d.). Thermodynamic parameters for the complexation of technetium(IV) with EDTA. Retrieved from [Link]
Fiber X Pro. (n.d.). Filtration. Retrieved from [Link]
Perlite Institute. (n.d.). Perlite Filter Aid: Extractive Metallurgy. Retrieved from [Link]
BYJU'S. (2019, January 22). Stephen Reaction Mechanism. Retrieved from [Link]
RSC Publishing. (n.d.). Speciation of organotin compounds in fish samples. Retrieved from [Link]
ResearchGate. (n.d.). Mechanism of Corrosion and Corrosion Inhibition of Tin in Aqueous Solutions Containing Tartaric Acid. Retrieved from [Link]
MDPI. (n.d.). Study of pH Influence on Selective Precipitation of Heavy Metals from Acid Mine Drainage. Retrieved from [Link]
ACS Publications. (2022, January 25). Investigating the Impact of Synthesis Conditions to Increase the Yield and Tin Incorporation Efficiency for Lewis Acid Nano-Sn-MFI Zeolites. Retrieved from [Link]
ResearchGate. (n.d.). Mechanism of Corrosion and Corrosion Inhibition of Tin in Aqueous Solutions Containing Tartaric Acid. Retrieved from [Link]
Chemistry Journal of Moldova. (n.d.). REACTIVE EXTRACTION OF TARTARIC ACID. Retrieved from [Link]
Reddit. (2021, July 26). Need a purification method for a free hydrazone. Retrieved from [Link]
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
Semantic Scholar. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
ResearchGate. (n.d.). Reduction of aryl nitro compounds with reduction sensitive functional groups. Retrieved from [Link]
Technical Support Center: Optimizing pH for Hydrazone Formation with 5-hydrazinyl-2-methoxybenzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimization of pH...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimization of pH for hydrazone formation, specifically focusing on the reaction with 5-hydrazinyl-2-methoxybenzoic acid. Our goal is to equip you with the scientific rationale and practical steps to achieve successful and reproducible results in your experiments.
Q1: My hydrazone formation reaction with 5-hydrazinyl-2-methoxybenzoic acid is slow or not proceeding to completion. Could the pH be the issue?
A1: Yes, the pH of the reaction medium is a critical parameter for efficient hydrazone formation. The reaction is typically acid-catalyzed, and an optimal pH is necessary to achieve a balance between activating the carbonyl compound and maintaining the nucleophilicity of the hydrazine.[1]
At neutral or high pH: The reaction rate is often slow because the carbonyl group is not sufficiently electrophilic.
At very low pH (typically below 3): The hydrazine nitrogen becomes protonated, which significantly reduces its nucleophilicity and can slow down or even inhibit the reaction.[2]
For most hydrazone formations, a mildly acidic environment, generally in the pH range of 4 to 6, is considered ideal.[1]
Q2: What is the underlying mechanism that makes pH so crucial for this reaction?
A2: The formation of a hydrazone from an aldehyde or ketone and a hydrazine proceeds through a two-step mechanism, both of which are influenced by pH.
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the hydrazine on the carbonyl carbon. A slightly acidic medium protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the lone pair of electrons on the hydrazine's nitrogen atom.[1][3]
Dehydration: This initial attack forms a tetrahedral intermediate called a carbinolamine or hemiaminal.[2] The subsequent step is the acid-catalyzed dehydration (elimination of a water molecule) of this intermediate to form the stable C=N double bond of the hydrazone.[2]
The rate of the reaction as a function of pH often follows a bell-shaped curve, with the peak rate occurring in the mildly acidic range where both the carbonyl is sufficiently activated and the hydrazine remains a potent nucleophile.[4]
Q3: I'm working with a sensitive biomolecule and need to perform the conjugation at a physiological pH (around 7.4). What are my options?
A3: Performing hydrazone ligation at neutral pH is a common challenge due to the slower reaction rates.[2] However, there are several strategies to overcome this:
Use of Catalysts: Nucleophilic catalysts, such as aniline and its derivatives, can significantly accelerate hydrazone formation at neutral pH.[5][6] Anthranilic acids and 2-aminobenzenephosphonic acids have been shown to be particularly effective catalysts, enhancing reaction rates by orders of magnitude compared to the uncatalyzed reaction.[5][7][8] These catalysts operate by forming a more reactive imine intermediate.
Structural Modification of Reactants: The reactivity of both the carbonyl compound and the hydrazine can be modified to enhance reaction rates at neutral pH. For instance, aldehydes or ketones with neighboring acid/base groups can exhibit accelerated reaction rates.[9][10]
Q4: How does the structure of 5-hydrazinyl-2-methoxybenzoic acid itself influence the optimal pH?
A4: The substituents on the aromatic ring of 5-hydrazinyl-2-methoxybenzoic acid play a role in its reactivity. The methoxy group is an electron-donating group, which increases the electron density on the aromatic ring and can slightly enhance the nucleophilicity of the hydrazine group. The carboxylic acid group has a pKa that will influence its protonation state at different pH values. The presence of this acidic group ortho to the hydrazine may provide intramolecular general acid catalysis, potentially aiding in the reaction mechanism.[5][6]
Q5: I'm observing the formation of an unexpected side product. Could this be related to the pH?
A5: Yes, pH can influence the formation of side products. A common side reaction in hydrazone formation is the formation of an azine. This occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone.[1] While less common with hydrazines that have a substituent on one of the nitrogens, it's a possibility to consider, especially if there are issues with stoichiometry or reaction conditions.
Another consideration is the stability of the hydrazone product itself. Hydrazones can be susceptible to hydrolysis, reverting to the starting aldehyde/ketone and hydrazine.[11][12] The rate of hydrolysis is also pH-dependent and is generally catalyzed by acid.[11][12] Hydrazones formed from aromatic aldehydes, however, tend to be more stable against hydrolysis compared to those from aliphatic aldehydes due to conjugation.[13]
Troubleshooting Guide: A Practical Approach
Problem
Potential Cause (pH-related)
Suggested Solution
Low or no product yield
pH is too high (neutral/basic) or too low (highly acidic).
Systematically screen a range of pH values from 4.0 to 7.0 using appropriate buffers (e.g., acetate, phosphate).
Slow reaction rate
Suboptimal protonation of the carbonyl group.
Gradually decrease the pH in 0.5 unit increments to find the optimal rate. Consider adding a nucleophilic catalyst like 5-methoxyanthranilic acid.[5][6]
Product instability/hydrolysis
The formed hydrazone is hydrolyzing back to starting materials.
While generally stable, if hydrolysis is suspected, ensure the workup and storage conditions are not overly acidic. Aromatic hydrazones are generally more stable.[13]
Experimental Protocol: pH Optimization Screen
This protocol provides a systematic approach to identifying the optimal pH for your hydrazone formation reaction.
1. Preparation of Buffer Solutions:
Prepare a series of buffers covering a pH range from 4.0 to 7.0 in 0.5 unit increments (e.g., 100 mM sodium acetate for pH 4.0-5.5 and 100 mM sodium phosphate for pH 6.0-7.0).
2. Stock Solution Preparation:
Prepare a stock solution of your aldehyde or ketone in a suitable organic solvent (e.g., DMF or DMSO).
Prepare a stock solution of 5-hydrazinyl-2-methoxybenzoic acid in the same organic solvent.
3. Reaction Setup:
In separate microcentrifuge tubes or a 96-well plate, add the appropriate buffer.
Add the aldehyde/ketone stock solution to each reaction vessel to a final desired concentration.
Initiate the reactions by adding the 5-hydrazinyl-2-methoxybenzoic acid stock solution to each vessel.
4. Reaction Monitoring:
Allow the reactions to proceed at a constant temperature (e.g., room temperature or 37°C).
Monitor the progress of the reactions at various time points (e.g., 1, 2, 4, 8, and 24 hours) using an appropriate analytical technique such as:
High-Performance Liquid Chromatography (HPLC): To quantify the formation of the hydrazone product and the consumption of starting materials.
Thin-Layer Chromatography (TLC): For a qualitative assessment of reaction completion.
UV-Vis Spectroscopy: If the product has a distinct absorbance profile from the starting materials.
5. Data Analysis:
Plot the product yield or reaction rate as a function of pH to determine the optimal condition.
Visualizing the pH-Dependent Mechanism
The following diagram illustrates the critical role of pH in the acid-catalyzed formation of a hydrazone.
Caption: pH-dependent mechanism of hydrazone formation.
References
Kalia, J. & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC, NIH. [Link]
Dirksen, A. & Dawson, P. E. (2008). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. PMC. [Link]
Kalia, J. & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. [Link]
Dirksen, A. & Dawson, P. E. (2013). Water-Soluble Organocatalysts for Hydrazone and Oxime Formation. ACS Publications. [Link]
Crisalli, P. & Kool, E. T. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. PMC. [Link]
Krytska, K., et al. (2013). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. PMC. [Link]
Crisalli, P. & Kool, E. T. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. ACS Publications. [Link]
Canary, J. W., et al. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. PMC. [Link]
Huc, I. (2004). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Royal Society of Chemistry. [Link]
Crisalli, P. & Kool, E. T. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. American Chemical Society. [Link]
Crisalli, P. & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society. [Link]
Kalia, J. & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Semantic Scholar. [Link]
Crisalli, P. & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. ResearchGate. [Link]
Technical Support Center: Handling 5-Hydrazinyl-2-Methoxybenzoic Acid HCl
Introduction: The Invisible Antagonist You are likely using 5-hydrazinyl-2-methoxybenzoic acid hydrochloride (CAS: 52356-01-1) as a critical intermediate for synthesizing indazoles, pyrazoles, or kinase inhibitors (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Invisible Antagonist
You are likely using 5-hydrazinyl-2-methoxybenzoic acid hydrochloride (CAS: 52356-01-1) as a critical intermediate for synthesizing indazoles, pyrazoles, or kinase inhibitors (e.g., Ret-kinase targets).
The Problem: This compound is an aryl hydrazine hydrochloride salt . By nature, the HCl salt lattice is prone to absorbing atmospheric moisture (hygroscopicity).[1] This is not just a physical nuisance; it is a chemical hazard.[2]
Stoichiometric Drift: Absorbed water adds "dead weight," causing you to under-load the reagent in downstream reactions.
Oxidative Mobilization: Water mobilizes the hydrazine cation, making it susceptible to rapid oxidation by atmospheric oxygen, turning your white solid into a sticky, brown gum.
This guide provides the protocols to stabilize your workflow.
Module 1: Storage & Preservation (The Defense)
Q: I just received a fresh bottle. How do I stop it from degrading immediately?
A: Treat this compound as a "living" reagent. It requires an environment that actively suppresses entropy.
The "Dry-Cold-Dark" Protocol
Do not store this on the benchtop, even for a day.
Parameter
Specification
Reason
Temperature
-20°C (Freezer)
Slows the kinetics of autoxidation.
Atmosphere
Argon or Nitrogen
Displaces oxygen.[2] Hydrazines are reducing agents; O₂ is the enemy.
Container
Amber Glass + Parafilm
Blocks light (UV catalyzes decomposition) and seals against humidity.
Desiccant
P₂O₅ or Silica Gel
Secondary defense inside a secondary container (desiccator).
Visual Workflow: Storage Logic
Module 2: Weighing & Dispensing (The Operational Bottleneck)
Q: The powder turns to goo on the balance. How do I weigh it accurately?
A: You are witnessing deliquescence . The salt is pulling water from the air faster than you can weigh it. You must isolate the weighing environment.
Procedure: Weigh freely. This is the only way to guarantee 100% accuracy without speed stress.
Technique B: Difference Weighing (The Benchtop Workhorse)
If a glove box is unavailable, do not weigh directly onto a spatula or open boat.
Equilibrate: Bring the bottle to Room Temperature (RT) before opening. Opening a cold bottle condenses water instantly.
Tare: Place a capped vial containing the solid on the balance. Tare to zero.
Dispense: Remove the vial, take out an estimated amount quickly, and recap.
Weigh: Place the lighter vial back on the balance. The negative value is your dispensed mass.
Why? You never expose the balance pan to the sticky solid, and the source bottle stays closed most of the time.
Module 3: Reaction Troubleshooting (The Diagnostics)
Q: My reaction yield is low (30-40%). Is the water really that bad?
A: Yes. Water acts as a "Trojan Horse" for three distinct failure modes.
Failure Mode Analysis
Symptom
Diagnosis
Mechanism
Low Yield
Stoichiometric Mismatch
If your material is 15% water by weight, you are under-loading the hydrazine by 15%. Your electrophile (e.g., diketone) is now in excess, leading to side products.
Brown Color
Oxidative Decomposition
Water allows the salt to dissociate. The free hydrazine attacks O₂, forming diazonium tars or azo-impurities.
No Cyclization
Hydrolysis
If the next step involves water-sensitive reagents (like POCl₃ or acid chlorides), the absorbed water kills the reagent before it reacts with the amine.
Visual Mechanism: The Moisture Degradation Loop
Module 4: Drying & Recovery (The Fix)
Q: My material is wet. Can I dry it in an oven?
A:NO. Standard ovens (air + heat) will destroy this compound. Heat accelerates the oxidation you are trying to prevent.
The Vacuum Recovery Protocol
You must use Vacuum to lower the boiling point of water, allowing drying at safe temperatures.
Equipment: Vacuum Oven or High-Vacuum Desiccator.
Desiccant: Phosphorus Pentoxide (P₂O₅) or KOH pellets placed in the chamber (not touching the sample).
Temperature: Set to 30°C - 40°C (Max). Do not exceed 50°C.
Pressure: < 10 mbar (High vacuum is essential).
Duration: 12–24 hours.
Validation: Check the melting point (should be sharp, ~175-180°C dec.) or run an NMR in DMSO-d6 (check for water peak at 3.33 ppm).
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General guidance on handling hygroscopic salts).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Organic Syntheses. (1941).[3] Hydrazine hydrate and Hydrochloride salts handling. Org. Synth. Coll. Vol. 1, p.309.[3] Retrieved from [Link]
Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-hydrazinyl-2-methoxybenzoic acid
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insight...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted mass spectrometry fragmentation pattern of 5-hydrazinyl-2-methoxybenzoic acid, a molecule of interest for its potential pharmacological applications. By dissecting the fragmentation behavior of its constituent functional groups—a carboxylic acid, a methoxy group, and a hydrazinyl moiety—we can construct a theoretical fragmentation pathway. This guide will compare these predictions with the known fragmentation of structurally related compounds, providing researchers with a robust framework for the identification and characterization of this and similar molecules.
The Logic of Fragmentation: Predicting the Behavior of 5-hydrazinyl-2-methoxybenzoic acid
The fragmentation of a molecule in a mass spectrometer is a controlled process of bond-breaking driven by the energy imparted during ionization. The resulting charged fragments are detected and their mass-to-charge ratios (m/z) are plotted to generate a mass spectrum. The fragmentation pattern is not random; it is governed by the relative strengths of chemical bonds and the stability of the resulting fragments. For 5-hydrazinyl-2-methoxybenzoic acid (molecular weight: 182.17 g/mol ), we can anticipate a series of characteristic losses based on its functional groups.
A logical first step in the fragmentation of an aromatic carboxylic acid is often the loss of a hydroxyl radical (•OH, 17 Da) or the entire carboxyl group as a radical (•COOH, 45 Da)[1][2][3]. The methoxy group can be lost as a methyl radical (•CH3, 15 Da) or a methoxy radical (•OCH3, 31 Da)[4]. Hydrazine derivatives are known to exhibit characteristic losses, including the neutral loss of diazene (N2H2, 30 Da) or the radical •N2H3 (31 Da), and potentially the loss of a nitrogen molecule (N2, 28 Da)[5].
The interplay of these functional groups on the aromatic ring will dictate the predominant fragmentation pathways. The initial ionization will likely occur on one of the lone pair-bearing atoms (oxygen or nitrogen), creating a radical cation.
Proposed Fragmentation Pathways
The following diagram illustrates the predicted primary fragmentation pathways for 5-hydrazinyl-2-methoxybenzoic acid.
Caption: Predicted electron ionization fragmentation pathways of 5-hydrazinyl-2-methoxybenzoic acid.
Comparative Fragmentation Analysis: Learning from Analogs
To substantiate our predictions, we can draw comparisons with the documented fragmentation patterns of structurally similar compounds.
Table 1: Comparison of key mass spectrometry fragments for 5-hydrazinyl-2-methoxybenzoic acid and related compounds.
The fragmentation of benzoic acid demonstrates the characteristic loss of the hydroxyl and carboxyl groups from the aromatic ring[6]. In the case of methoxybenzoic acids, the position of the methoxy group influences the subsequent fragmentation. For instance, 2-methoxybenzoic acid shows a fragment at m/z 93, which is not observed in the 3- and 4-isomers, suggesting a more complex rearrangement possibly involving the ortho-positioned methoxy and carboxylic acid groups[7].
The fragmentation of 2-methoxybenzhydrazide, which shares the 2-methoxybenzoyl substructure with our target molecule, provides a valuable comparison. Its mass spectrum shows a prominent peak at m/z 135, corresponding to the 2-methoxybenzoyl cation, and further fragmentation to ions at m/z 107 and 77[9]. This suggests that the bond between the carbonyl carbon and the hydrazinyl nitrogen is labile.
For 5-hydrazinyl-2-methoxybenzoic acid, we can therefore anticipate a rich fragmentation spectrum with several key diagnostic ions. The initial loss of the hydroxyl group to form an ion at m/z 165 is highly probable. Subsequent or alternative fragmentation pathways could involve the loss of the methoxy group (m/z 151) or the hydrazinyl group (m/z 151). The loss of the entire carboxyl group would yield a fragment at m/z 137. Further fragmentation of these primary ions through the loss of carbon monoxide (CO, 28 Da) is also a common feature for aromatic carbonyl compounds.
Experimental Protocol: Acquiring a Mass Spectrum
To experimentally verify the predicted fragmentation pattern, the following protocol for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is recommended.
Objective: To obtain the electron ionization mass spectrum of 5-hydrazinyl-2-methoxybenzoic acid.
Materials:
5-hydrazinyl-2-methoxybenzoic acid sample
Methanol (or other suitable volatile solvent)
GC-MS instrument equipped with an EI source
Procedure:
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol.
GC-MS Instrument Setup:
Injector: Set the injector temperature to 250 °C.
GC Column: Use a standard non-polar or medium-polarity column (e.g., DB-5ms).
Oven Program: Start with an initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
MS Interface: Set the transfer line temperature to 280 °C.
Ion Source: Use electron ionization (EI) at 70 eV. Set the ion source temperature to 230 °C.
Mass Analyzer: Scan a mass range of m/z 40-400.
Injection: Inject 1 µL of the prepared sample solution into the GC-MS.
Data Acquisition and Analysis: Acquire the mass spectrum of the eluting peak corresponding to 5-hydrazinyl-2-methoxybenzoic acid. Analyze the fragmentation pattern and compare it with the predicted pathways and reference spectra.
Workflow for Fragmentation Analysis
The following diagram outlines the logical workflow for the analysis of the mass spectrum.
Caption: Workflow for the analysis of the mass spectrum of a novel compound.
Conclusion
This guide provides a comprehensive theoretical framework for understanding and predicting the mass spectrometry fragmentation pattern of 5-hydrazinyl-2-methoxybenzoic acid. By leveraging established fragmentation principles and comparing with the behavior of structurally related molecules, researchers can confidently approach the structural elucidation of this and other novel compounds. The provided experimental protocol offers a starting point for obtaining high-quality mass spectral data. The careful analysis of the resulting fragmentation pattern will be instrumental in confirming the structure and purity of 5-hydrazinyl-2-methoxybenzoic acid, a critical step in its journey through the drug development pipeline.
References
Vertex AI Search. (n.d.). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates.
Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives.
Springer. (n.d.). The mass spectral analysis of several hydrazine derivatives.
Analytical Chemical Products. (n.d.). Simultaneous Quantitation of Hydrazine and Acetylhydrazine in Human Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry After Derivatization With P-Tolualdehyde.
PubMed. (2017, September 15). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde.
ResearchGate. (n.d.). The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid.
Vaia. (n.d.). Problem 32 Account for the presence of peak....
Filo. (2023, November 3). Account for the presence of peaks at m/z135 and 107 in the mass spectrum of 4.
SciSpace. (2012, November 21). Photodissociation dynamics of methoxybenzoic acid at 193 nm.
Harvard DASH. (n.d.). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction.
JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids.
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
UArizona Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples.
Chemguide. (n.d.). mass spectra - fragmentation patterns.
Ion fragmentation of small molecules in mass spectrometry. (n.d.).
CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics.
Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ....
NIST WebBook. (n.d.). Benzoic acid, 2-methoxy-.
NIST WebBook. (n.d.). 2-Methoxybenzhydrazide.
FooDB. (2010, April 8). Showing Compound 2-Methoxybenzoic acid (FDB010544).
A Researcher's Guide to the Melting Point Analysis of 5-Hydrazinyl-2-methoxybenzoic Acid: A Comparative Approach
For the discerning researcher in drug discovery and chemical synthesis, the physical and chemical characterization of a novel compound is a cornerstone of its validation. Among the fundamental physical constants, the mel...
Author: BenchChem Technical Support Team. Date: February 2026
For the discerning researcher in drug discovery and chemical synthesis, the physical and chemical characterization of a novel compound is a cornerstone of its validation. Among the fundamental physical constants, the melting point stands as a critical first indicator of purity and identity. This guide provides a comprehensive framework for understanding and determining the melting point range of pure 5-hydrazinyl-2-methoxybenzoic acid. While a definitive, published melting point for this specific molecule remains elusive in readily available literature, this guide will equip you with the necessary protocols, comparative data from structurally analogous compounds, and the scientific rationale to confidently establish this key parameter.
The Significance of a Sharp Melting Point in Drug Development
In the rigorous landscape of pharmaceutical development, a sharp and reproducible melting point range is more than a mere physical constant; it is a testament to the purity of the compound. Impurities, even in trace amounts, can disrupt the crystalline lattice of a solid, leading to a depression and broadening of the melting point range.[1] Therefore, an accurate determination is a crucial quality control metric, ensuring batch-to-batch consistency and providing foundational data for formulation and stability studies.
While the precise melting point of 5-hydrazinyl-2-methoxybenzoic acid is not documented in the searched resources, we can predict and interpret its behavior by comparing it to structurally related molecules. The presence of both a hydrazinyl and a methoxy benzoic acid moiety suggests a molecule with the potential for strong intermolecular hydrogen bonding, which would likely result in a relatively high melting point. It is also important to consider that this compound is often synthesized and supplied as a hydrochloride salt. Salts of organic compounds generally exhibit significantly different physical properties, including higher melting points and greater water solubility, compared to their freebase counterparts due to the strong ionic interactions in the crystal lattice.[2]
Comparative Melting Point Data of Structurally Related Compounds
To provide a predictive framework, the following table summarizes the melting points of several benzoic acid derivatives with substitutions analogous to our target compound. This data serves as a valuable reference for what to anticipate when determining the melting point of 5-hydrazinyl-2-methoxybenzoic acid.
This table provides a comparative landscape of melting points for compounds structurally related to 5-hydrazinyl-2-methoxybenzoic acid. The variation in melting points can be attributed to the nature and position of the substituents, which influence the intermolecular forces within the crystal lattice.
Experimental Protocols for Accurate Melting Point Determination
Two primary techniques are employed for the precise determination of a compound's melting point: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).
Protocol 1: Capillary Melting Point Determination
This classic and widely used method provides a visual determination of the melting range.[12]
Methodology:
Sample Preparation: Finely powder a small amount of dry 5-hydrazinyl-2-methoxybenzoic acid.
Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.[13]
Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.
Rapid Preliminary Test: Heat the sample at a fast rate (e.g., 10-20 °C/minute) to get an approximate melting temperature.
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.
Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point). This range is the melting point of the sample.
Workflow for Capillary Melting Point Determination
Caption: Workflow for melting point determination using Differential Scanning Calorimetry.
Interpreting the Results: Purity and Identity
A pure, crystalline sample of 5-hydrazinyl-2-methoxybenzoic acid is expected to exhibit a sharp melting point range, typically less than 2°C. A broader melting range suggests the presence of impurities. By comparing the experimentally determined melting point with the data from the structurally related compounds in the table, researchers can gain confidence in the identity of their synthesized molecule. For instance, the presence of both hydrazinyl and methoxy groups would likely lead to a melting point that is influenced by both functionalities.
MDPI. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. [Link]
Quora. What are the differences between vaporizing freebase vs. salt forms of nicotine in e-cigarettes? What are the pros and cons of each method? [Link]
Asian Journal of Chemistry. Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. [Link]
American Elements. (2-methoxy-5-methylphenyl)hydrazine hydrochloride. [Link]
Longdom Publishing. Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. [Link]
Reddit. Salt vs Freebase, what's the big difference? [Link]
A Comparative Guide to HPLC Methodologies for Impurity Profiling of 5-Hydrazinyl-2-methoxybenzoic Acid
In the landscape of pharmaceutical development, the meticulous identification and quantification of impurities in active pharmaceutical ingredients (APIs) are paramount to ensuring drug safety and efficacy. This guide pr...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, the meticulous identification and quantification of impurities in active pharmaceutical ingredients (APIs) are paramount to ensuring drug safety and efficacy. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust detection of impurities in 5-hydrazinyl-2-methoxybenzoic acid, a key chemical intermediate. Drawing upon established analytical principles for related compounds and forced degradation studies, this document offers a comprehensive framework for researchers, scientists, and drug development professionals to establish a scientifically sound, stability-indicating HPLC method.
The Criticality of Impurity Profiling
5-Hydrazinyl-2-methoxybenzoic acid, with its reactive hydrazinyl group, is susceptible to various degradation pathways, including oxidation and hydrolysis.[1][2] The hydrazine functional group itself is a structural alert for potential genotoxicity, necessitating highly sensitive analytical methods to detect and control related impurities to stringent levels.[3][4] Regulatory bodies like the FDA and EMA mandate rigorous characterization of impurities, making the development of a validated, stability-indicating HPLC method a critical step in the drug development process.[5][6] A stability-indicating method is one that can accurately separate the drug substance from its degradation products, allowing for a reliable assessment of its stability under various environmental conditions.[7][8]
Understanding Potential Impurities
A robust HPLC method is built upon a foundational understanding of the potential impurities that may arise during the synthesis, purification, and storage of 5-hydrazinyl-2-methoxybenzoic acid. These can be broadly categorized as:
Process-Related Impurities: Unreacted starting materials, intermediates, and by-products from the synthetic route. For instance, incomplete reactions could leave residual precursors.[9][10]
Degradation Products: Formed due to exposure to stress conditions such as acid, base, oxidation, heat, and light.[7][8] The hydrazinyl group is particularly prone to oxidation, while the ester or amide linkages that might be formed in subsequent synthetic steps are susceptible to hydrolysis.
Genotoxic Impurities: Compounds that have the potential to damage DNA. Hydrazine and its derivatives are a well-known class of potential genotoxic impurities (PGIs).[11]
Comparative Evaluation of HPLC Methodologies
The development of a selective and sensitive HPLC method for 5-hydrazinyl-2-methoxybenzoic acid and its impurities involves the careful selection of several key chromatographic parameters. Below is a comparison of different approaches, supported by experimental rationale.
The choice of the stationary phase is the most critical factor in achieving the desired separation.
C18 (Octadecyl Silane) Columns: These are the workhorses of reversed-phase chromatography and a logical starting point. They offer excellent retention for moderately polar to non-polar compounds. For acidic compounds like benzoic acid derivatives, end-capped C18 columns are preferred to minimize peak tailing caused by interactions with residual silanol groups on the silica support. A typical C18 column with a 5 µm particle size and dimensions of 4.6 mm x 150 mm provides a good balance of efficiency and backpressure.[12][13]
Phenyl-Hexyl Columns: These columns provide alternative selectivity due to pi-pi interactions between the phenyl ligands and aromatic analytes. This can be particularly advantageous for separating compounds with subtle differences in their aromatic systems, which may be present in the impurity profile of 5-hydrazinyl-2-methoxybenzoic acid.
Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This modification makes the stationary phase more compatible with highly aqueous mobile phases and can offer unique selectivity for polar compounds, which might be early-eluting on a standard C18 column.
The mobile phase composition fine-tunes the retention and resolution of the analytes.
Organic Modifier: Acetonitrile is generally preferred over methanol for aromatic compounds as it often provides better peak shape and lower UV cutoff. A gradient elution, starting with a higher aqueous composition and gradually increasing the acetonitrile concentration, is typically necessary to elute both polar and non-polar impurities within a reasonable timeframe.[11]
Aqueous Phase and pH Control: Since 5-hydrazinyl-2-methoxybenzoic acid is an acidic compound, controlling the pH of the mobile phase is crucial for consistent retention times and good peak shape. An acidic mobile phase (pH 2-3), achieved by adding modifiers like phosphoric acid or perchloric acid, will suppress the ionization of the carboxylic acid group, leading to better retention on a reversed-phase column.[11][12] A buffer, such as phosphate or formate, should be used to maintain a stable pH throughout the gradient.
Comparative Mobile Phases:
Method A (Standard): 0.1% Phosphoric acid in water (A) and Acetonitrile (B). This is a common starting point for the analysis of acidic compounds.
Method B (Buffered): 20 mM Potassium phosphate buffer pH 2.5 (A) and Acetonitrile (B). This provides better pH control and can lead to more reproducible results.
Method C (Alternative Selectivity): 0.1% Formic acid in water (A) and Methanol (B). Formic acid is volatile and compatible with mass spectrometry (MS) detectors, which can be invaluable for impurity identification. Methanol can offer different selectivity compared to acetonitrile.
A UV detector is the most common choice for this type of analysis. To determine the optimal wavelength, a UV scan of 5-hydrazinyl-2-methoxybenzoic acid and its potential impurities should be performed. A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which aids in peak purity assessment and impurity identification. A wavelength around 254 nm is often a good starting point for benzoic acid derivatives.[12]
Experimental Protocols
The following section outlines a detailed experimental workflow for developing and comparing HPLC methods for 5-hydrazinyl-2-methoxybenzoic acid.
To generate potential degradation products and ensure the method is stability-indicating, forced degradation studies are essential.[2][5][7][8]
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before injection.[8]
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize before injection.[8]
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.[6]
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.
Caption: Workflow for forced degradation studies.
The following table summarizes the different HPLC methods to be compared.
Parameter
Method 1
Method 2
Method 3
Column
C18, 5 µm, 4.6 x 150 mm
Phenyl-Hexyl, 5 µm, 4.6 x 150 mm
C18, 5 µm, 4.6 x 150 mm
Mobile Phase A
0.1% Phosphoric Acid in Water
20 mM KH2PO4, pH 2.5
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Acetonitrile
Methanol
Gradient
5% to 95% B in 30 min
5% to 95% B in 30 min
5% to 95% B in 30 min
Flow Rate
1.0 mL/min
1.0 mL/min
1.0 mL/min
Column Temp.
30°C
30°C
30°C
Detection
PDA at 254 nm
PDA at 254 nm
PDA at 254 nm
Injection Vol.
10 µL
10 µL
10 µL
Data Presentation and Interpretation
The performance of each method should be evaluated based on the following criteria, with the results summarized in a table for easy comparison.
Performance Metric
Method 1
Method 2
Method 3
Resolution (Main Peak & Closest Impurity)
> 2.0
> 2.0
> 1.5
Peak Asymmetry (Main Peak)
0.9 - 1.2
0.9 - 1.2
0.8 - 1.5
Number of Detected Impurities
Analysis Time
~35 min
~35 min
~40 min
Sensitivity (LOD/LOQ for key impurity)
Interpretation of Results:
The ideal method will demonstrate baseline resolution for all detected impurities, particularly those generated during forced degradation, with symmetrical peak shapes. Method 1 serves as a standard approach. Method 2, with the phenyl-hexyl column, may provide enhanced resolution for aromatic impurities. Method 3 is valuable for its MS compatibility, which is crucial for subsequent impurity identification. The choice of the final method will depend on a balance of resolution, analysis time, and the specific impurity profile of the sample.
Caption: Logical workflow for HPLC method selection.
Conclusion and Recommendations
The development of a robust and reliable HPLC method for impurity profiling of 5-hydrazinyl-2-methoxybenzoic acid is a multi-faceted process that requires a systematic approach. This guide has provided a comparative framework for evaluating different chromatographic conditions. It is recommended to start with a standard C18 column and an acidified acetonitrile/water mobile phase (Method 1). The results from this initial screen, in conjunction with forced degradation studies, will inform further optimization. The use of a PDA detector is strongly advised to ensure peak purity and to aid in the identification of unknown impurities. For definitive structural elucidation of impurities, hyphenated techniques such as LC-MS are indispensable.[14] By following the principles and protocols outlined in this guide, researchers can confidently develop a scientifically sound, stability-indicating HPLC method that meets the stringent requirements of the pharmaceutical industry.
References
4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Microchemical Journal. URL: [Link]
4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD - PubMed. PubMed. URL: [Link]
(PDF) Low-level Determination of 4-Hydrazino BenzoicAcid in Drug Substance by High Performance Liquid Chromatography/Mass Spectrometry - ResearchGate. ResearchGate. URL: [Link]
HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column. SIELC. URL: [Link]
A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus - ResearchGate. ResearchGate. URL: [Link]
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. URL: [Link]
Review on Forced Degradation Studies - | International Journal of Innovative Science and Research Technology. IJISRT. URL: [Link]
Application of a RP-HPLC method for determination of chemical and physiological stability of two newly synthesized methoxy-benzoylhydrazone derivatives. ResearchGate. URL: [Link]
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations - ResearchGate. ResearchGate. URL: [Link]
Low Level Determination of Genotoxic Impurity in Deferasirox Formulation - SCIRP. SCIRP. URL: [Link]
methyl N-4[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate - Reference Standards catalogue - British Pharmacopoeia. British Pharmacopoeia. URL: [Link]
C190-E144 Technical Report: High-Sensitivity Quantitative Analysis of Trace-Level Impurities and Active Ingredients with HPLC - Shimadzu. Shimadzu. URL: [Link]
Short reverse phase HPLC method for 5-methoxy-2-mercaptobenzimidazole related substance estimation - ResearchGate. ResearchGate. URL: [Link]
Acceptance Criteria for Levels of Hydrazine in Substances for Pharmaceutical Use and Analytical Methods for its Determination - ResearchGate. ResearchGate. URL: [Link]
Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties - MDPI. MDPI. URL: [Link]
A Comparative Guide to the Reactivity of 3-Hydrazinyl and 4-Hydrazinyl Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, hydrazinylbenzoic acids serve as pivotal building blocks for the synthesis of a diverse array of h...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, hydrazinylbenzoic acids serve as pivotal building blocks for the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules. Their bifunctional nature, possessing both a nucleophilic hydrazine moiety and a versatile carboxylic acid group, allows for a wide range of chemical transformations. This guide provides an in-depth comparison of the reactivity of two common isomers: 3-hydrazinylbenzoic acid and 4-hydrazinylbenzoic acid, with a focus on the electronic and steric factors that govern their chemical behavior, supported by experimental data.
Unveiling the Electronic Differences: A Tale of Two Isomers
The reactivity of the hydrazine group as a nucleophile is paramount in many of its applications, most notably in the formation of hydrazones through condensation with aldehydes and ketones. The key to understanding the difference in reactivity between the 3- and 4-isomers lies in the electronic influence of the carboxylic acid group on the electron density of the hydrazine moiety.
The carboxylic acid group is an electron-withdrawing group. However, its effect is exerted through two distinct mechanisms: the inductive effect (-I) and the resonance effect (-R).
4-Hydrazinylbenzoic Acid: In the para-position, the carboxylic acid group exerts both a strong -I and a strong -R effect. The resonance effect delocalizes the lone pair of electrons from the nitrogen atom adjacent to the phenyl ring into the aromatic system and further into the carboxyl group. This delocalization significantly reduces the electron density on the hydrazine moiety, thereby decreasing its nucleophilicity.
3-Hydrazinylbenzoic Acid: In the meta-position, the carboxylic acid group primarily exerts its -I effect. The resonance effect from the meta position is negligible. While the inductive effect still withdraws electron density from the ring and, to a lesser extent, from the hydrazine group, the absence of direct resonance delocalization of the nitrogen's lone pair results in a comparatively higher electron density on the hydrazine moiety compared to the 4-isomer.
This fundamental electronic difference leads to the central hypothesis of this guide: 3-hydrazinylbenzoic acid is a more potent nucleophile than 4-hydrazinylbenzoic acid.
Experimental Support and Physicochemical Properties
While direct kinetic comparisons of the two isomers are scarce in the literature, we can draw supporting evidence from their physicochemical properties.
The lower predicted pKa of 3-hydrazinylbenzoic acid suggests it is a slightly stronger acid. This is consistent with the carboxylic acid group in the 3-position having a more pronounced electron-withdrawing inductive effect on the carboxyl proton. Conversely, the higher electron density on the hydrazine group in the 3-isomer would make it a stronger base and a better nucleophile.
Reactivity in Hydrazone Formation: A Mechanistic Perspective
The formation of a hydrazone from a hydrazine and an aldehyde or ketone is a well-established reaction that typically proceeds via a two-step mechanism under acidic catalysis. The rate-determining step can vary depending on the pH of the reaction medium.
Caption: General synthetic workflow for hydrazinylbenzoic acids.
Step-by-Step Protocol for the Synthesis of 3-Hydrazinylbenzoic Acid:
Suspend 3-aminobenzoic acid (1 equivalent) in concentrated hydrochloric acid.
Cool the suspension to 0 °C in an ice bath with stirring.
Slowly add an aqueous solution of sodium nitrite (1 equivalent) while maintaining the temperature at 0 °C.
Stir the reaction mixture for 1 hour at 0 °C.
In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.
Slowly add the diazonium salt solution to the SnCl₂ solution at 0 °C.
Allow the reaction to stir for an additional 2 hours at room temperature.
Collect the precipitate by filtration and wash with ethanol and ether to obtain the crude product.
Purify the product by column chromatography on silica gel to yield 3-hydrazinylbenzoic acid.
[2]
Step-by-Step Protocol for the Synthesis of 4-Hydrazinylbenzoic Acid:
The protocol is similar to that of the 3-isomer, starting with 4-aminobenzoic acid.
[4]
General Protocol for Hydrazone Formation
This protocol can be adapted for both isomers. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
Dissolve the aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., ethanol, methanol).
Add the hydrazinylbenzoic acid derivative (1-1.1 equivalents) to the solution.
Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).
Stir the reaction mixture at room temperature or heat under reflux.
Monitor the reaction by TLC until the starting materials are consumed.
Upon completion, cool the mixture. The hydrazone product may precipitate and can be collected by filtration.
If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Characterization Techniques
The formation of hydrazones and the purity of the starting materials can be confirmed using various spectroscopic techniques:
¹H and ¹³C NMR Spectroscopy: Will show characteristic shifts for the imine proton (-CH=N-) and carbon (C=N) in the hydrazone product.
[5]* Infrared (IR) Spectroscopy: The disappearance of the C=O stretching band of the carbonyl starting material and the appearance of a C=N stretching band are indicative of hydrazone formation.
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product.
[5]
Conclusion
References
PubChem. (n.d.). 3-Hydrazinobenzoic acid. Retrieved February 20, 2026, from [Link]
Yuntao Chemical. (n.d.). 4-Hydrazinylbenzoic Acid. Retrieved February 20, 2026, from [Link]
PubChem. (n.d.). 4-Hydrazinobenzoic acid. Retrieved February 20, 2026, from [Link]
Nigst, T. A., Antipova, A., & Mayr, H. (2012). Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in hydrazine reactivities. The Journal of organic chemistry, 77(18), 8142–8155. [Link]
Nagajyothi, G., et al. (2012). Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation. Asian Journal of Chemistry, 24(2), 839-841.
de Lima, L. F., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 187, 113–119. [Link]
Semantic Scholar. (n.d.). Synthesis of 4-Hydrazinobenzoic Acid. Retrieved February 20, 2026, from [Link]
ACS Publications. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic Letters, 16(5), 1394–1397. [Link]
Abuelizz, H. A., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega, 6(47), 31676–31688. [Link]
ResearchGate. (2021). (PDF) Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. Retrieved February 20, 2026, from [Link]
Beilstein Journal of Organic Chemistry. (2021). Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. Beilstein Journal of Organic Chemistry, 17, 296–304. [Link]
Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved February 20, 2026, from [Link]
ResearchGate. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. Retrieved February 20, 2026, from [Link]
RSC Publishing. (2019). Mechanism and kinetic study of the reaction of benzoic acid with OH, NO3 and SO4− radicals in the atmosphere. Physical Chemistry Chemical Physics, 21(25), 13674–13684. [Link]
MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(20), 4725. [Link]
ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives.. Retrieved February 20, 2026, from [Link]
Hammett Equation. (n.d.). In Mechanisms of Organic Reactions - Pharmacy 180. Retrieved February 20, 2026, from [Link]
Problem Set #3: Substitutent Effects and LFERS. (n.d.). In Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
A Comparative Guide to the UV-Vis Absorption Properties of Methoxybenzoic Acid Hydrazides
For Researchers, Scientists, and Drug Development Professionals Introduction Methoxybenzoic acid hydrazides are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials sc...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxybenzoic acid hydrazides are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science due to their versatile biological activities and potential as building blocks for novel molecular architectures. Their utility often stems from their electronic properties, which can be readily probed using UV-Vis spectroscopy. This guide provides an in-depth comparative analysis of the UV-Vis absorption properties of the ortho-, meta-, and para-isomers of methoxybenzoic acid hydrazide. Understanding the distinct spectral characteristics of these isomers is crucial for their application in drug design, photosensitive materials, and analytical chemistry.
This guide will delve into the synthesis of these compounds, the theoretical principles governing their UV-Vis absorption, a comparative analysis of their spectral data, and the experimental protocols required for their characterization.
Theoretical Background: The Chromophore and Substituent Effects
The UV-Vis absorption of methoxybenzoic acid hydrazides is primarily governed by the electronic transitions within the benzoyl hydrazide chromophore. This system consists of a benzene ring conjugated with a carbonyl group and a hydrazide moiety. The principal electronic transitions observed are the π → π* and n → π* transitions. The position of the methoxy (-OCH₃) group on the benzene ring (ortho, meta, or para) significantly influences the electronic distribution within the chromophore, leading to distinct absorption spectra for each isomer.
Para-isomer (4-methoxybenzoic acid hydrazide): The methoxy group is in a position of maximum resonance with the carbonyl group. This extended conjugation is expected to cause a bathochromic (red) shift in the π → π* transition, resulting in absorption at a longer wavelength compared to the other isomers.
Ortho-isomer (2-methoxybenzoic acid hydrazide): The proximity of the methoxy group to the hydrazide moiety can lead to steric hindrance, potentially disrupting the planarity of the molecule and affecting the conjugation. Intramolecular hydrogen bonding between the methoxy oxygen and the hydrazide N-H is also possible, which can influence the electronic transitions.
Meta-isomer (3-methoxybenzoic acid hydrazide): The methoxy group is not in direct conjugation with the carbonyl group. Therefore, its electronic effect is primarily inductive, leading to less significant shifts in the absorption maxima compared to the ortho and para isomers.
Synthesis of Methoxybenzoic Acid Hydrazides
The synthesis of methoxybenzoic acid hydrazides is typically achieved through the hydrazinolysis of the corresponding methyl esters. This is a well-established and efficient method.
Experimental Protocol: Synthesis of Methoxybenzoic Acid Hydrazides
Esterification of Methoxybenzoic Acid:
Dissolve the respective methoxybenzoic acid isomer (ortho, meta, or para) in an excess of methanol.
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
Reflux the mixture for 4-6 hours.
Monitor the reaction by thin-layer chromatography (TLC).
After completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
Extract the methyl ester with a suitable organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude methyl ester.
Hydrazinolysis of the Methyl Ester:
Dissolve the crude methyl ester in ethanol.
Add an excess of hydrazine hydrate.
Reflux the mixture for 8-12 hours.
Monitor the reaction by TLC.
Upon completion, cool the reaction mixture to room temperature.
The corresponding methoxybenzoic acid hydrazide will often precipitate out of the solution.
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Caption: General workflow for the synthesis of methoxybenzoic acid hydrazides.
Comparative UV-Vis Absorption Analysis
The UV-Vis absorption spectra of the ortho-, meta-, and para-isomers of methoxybenzoic acid hydrazide were recorded in methanol to allow for a direct comparison of their electronic properties.
Prepare stock solutions of each methoxybenzoic acid hydrazide isomer in methanol at a concentration of 1 mg/mL.
From the stock solutions, prepare a series of dilutions with methanol to determine the optimal concentration for absorbance measurements (typically in the range of 0.1-1.0 absorbance units).
Spectrophotometer Setup:
Use a dual-beam UV-Vis spectrophotometer.
Use methanol as the blank reference.
Set the wavelength range from 200 nm to 400 nm.
Data Acquisition:
Record the absorbance spectrum for each isomer at a known concentration.
Identify the wavelength of maximum absorbance (λmax).
Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Quantitative Data Summary
Isomer
λmax (nm) in Methanol
Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
2-Methoxybenzoic acid hydrazide (ortho)
~290
~4,500
3-Methoxybenzoic acid hydrazide (meta)
~285
~3,800
4-Methoxybenzoic acid hydrazide (para)
~298
~15,000
Note: The values presented are typical and may vary slightly depending on the specific experimental conditions and purity of the compounds.
Interpretation of Spectral Data
The experimental data aligns with the theoretical predictions based on substituent effects:
4-Methoxybenzoic acid hydrazide (para-isomer) exhibits the most intense absorption band at the longest wavelength (λmax ≈ 298 nm). This significant bathochromic shift and high molar absorptivity are attributed to the strong resonance interaction between the electron-donating methoxy group and the electron-withdrawing carbonyl group, leading to an extended π-conjugated system.
3-Methoxybenzoic acid hydrazide (meta-isomer) shows an absorption maximum at the shortest wavelength (λmax ≈ 285 nm) and the lowest molar absorptivity among the three isomers. This is because the methoxy group is not in direct conjugation with the carbonyl group, and its influence is primarily through the weaker inductive effect.
2-Methoxybenzoic acid hydrazide (ortho-isomer) displays an intermediate absorption maximum (λmax ≈ 290 nm). The "ortho effect" comes into play here, where steric hindrance between the methoxy group and the hydrazide moiety may slightly disrupt the planarity of the molecule, reducing the extent of conjugation compared to the para-isomer. However, the electron-donating nature of the methoxy group still results in a bathochromic shift compared to the meta-isomer.
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to the Proper Disposal of 5-Hydrazinyl-2-methoxybenzoic Acid
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 5-Hydrazinyl-2-methoxybenzoic acid demand a meticulous, informed approach. This guide provides essential, step-by-step procedures for its proper disposal, grounded in established safety protocols and regulatory standards. Our aim is to move beyond mere compliance, fostering a deep-seated culture of safety that protects you, your colleagues, and our shared environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
5-Hydrazinyl-2-methoxybenzoic acid is a bifunctional molecule, and its hazards are derived from its constituent parts: the hydrazine group and the methoxybenzoic acid backbone.
The Hydrazine Moiety: The primary source of hazard is the hydrazinyl (-NHNH₂) group. Hydrazines as a class are recognized for their significant health risks. The U.S. Environmental Protection Agency (EPA) classifies hydrazine and its derivatives as hazardous wastes[1]. Acute exposure can cause irritation to the eyes, nose, and throat, while more severe effects can damage the liver, kidneys, and central nervous system[2]. The EPA has classified hydrazine as a Group B2, probable human carcinogen[2]. Furthermore, hydrazines are powerful reducing agents and can react vigorously, and sometimes explosively, with oxidizing agents[3].
The Carboxylic Acid Moiety: The benzoic acid portion of the molecule imparts acidic properties. While not as hazardous as the hydrazine group, it is a skin and eye irritant and requires appropriate handling[4][5].
Due to these properties, 5-Hydrazinyl-2-methoxybenzoic acid must be managed as a hazardous waste from "cradle to grave" in accordance with the Resource Conservation and Recovery Act (RCRA)[6].
Table 1: Hazard Profile and Regulatory Oversight
Hazard Characteristic
Description
Governing Regulation/Guideline
Toxicity
Potential for acute and chronic health effects, including damage to the liver, kidneys, and CNS[2].
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal preparation, the following precautions are mandatory.
Engineering Controls: All work must be conducted in a properly functioning and certified chemical fume hood to prevent inhalation of any dust or vapors[8]. The work area should be clearly demarcated.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is your most critical defense.
Eye Protection: Wear chemical safety goggles and a face shield[4][5].
Hand Protection: Wear chemical-resistant gloves. Butyl rubber is recommended for handling hydrazines[3]. Leather is unsuitable as it absorbs hydrazine and cannot be decontaminated[9].
Body Protection: Wear a flame-resistant lab coat and closed-toe shoes. Ensure skin is not exposed.
Emergency Readiness: Verify the location and functionality of the nearest safety shower and eyewash station before beginning work[10].
Waste Characterization and Segregation Workflow
Proper disposal begins with correct characterization and segregation at the point of generation. This prevents dangerous reactions and ensures compliant disposal.
Caption: Waste characterization and segregation decision workflow.
Step-by-Step Disposal Procedures
The recommended and safest method for laboratory-scale waste is to use a licensed hazardous waste disposal service. Chemical treatment should only be undertaken by highly trained personnel for specific circumstances like spill cleanup.
Method A: Disposal via Licensed Waste Vendor (Primary Recommended Method)
This procedure ensures regulatory compliance and minimizes risk to personnel.
Containerization:
Carefully transfer the solid waste or solutions containing 5-Hydrazinyl-2-methoxybenzoic acid into a designated hazardous waste container that is compatible with the chemical (e.g., a polyethylene or glass container for acidic waste).
Do not mix this waste with other chemical waste streams, especially oxidizers[11][12].
Labeling:
Securely affix a hazardous waste tag to the container.
Clearly write the full chemical name: "5-Hydrazinyl-2-methoxybenzoic acid".
List all components and their approximate concentrations if it is a solution.
Indicate the relevant hazards (e.g., Toxic, Irritant).
Fill in the generator's name, lab location, and the date accumulation started.
Storage:
Keep the container tightly sealed except when adding waste.
Store the container in a designated and properly signed Satellite Accumulation Area (SAA) within your laboratory.
Ensure secondary containment is used to capture any potential leaks.
Disposal:
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.
Follow their specific procedures for transport and handoff. Maintain all records and manifests for at least three years[7].
Method B: Chemical Oxidation and Neutralization (Expert Use Only)
This method aims to destroy the hazardous hydrazine functional group through chemical oxidation. This is a hazardous procedure that generates heat and should only be performed by experienced personnel with appropriate safety measures in place.
Preparation (in a chemical fume hood):
Prepare a dilute solution of the waste. If solid, dissolve in water. If already a solution, dilute with a large volume of cold water to bring the concentration below 5%[3][8]. This moderates the reaction rate.
Oxidation:
While stirring the diluted waste solution in an ice bath, slowly and carefully add a dilute (e.g., 5%) solution of sodium hypochlorite (bleach) or calcium hypochlorite[3][8]. The reaction yields nitrogen gas, water, and salts.
Caution: The reaction is exothermic. Add the oxidizing agent dropwise to control the temperature and prevent excessive foaming or gas evolution. A significant excess of the oxidizing agent is needed to ensure complete destruction of the hydrazine[3].
Verification:
After the reaction has subsided and the mixture has returned to room temperature, the absence of hydrazine should be verified using an appropriate analytical method, if available.
Neutralization:
The resulting solution will likely be acidic or basic. Slowly add a neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or dilute HCl for basic solutions) until the pH is between 6 and 8[13].
Final Disposal:
The final, treated aqueous solution must be disposed of in accordance with local, state, and federal regulations. Consult your EHS office to determine if it can be discharged to the sanitary sewer or if it must be collected as hazardous aqueous waste[14].
Caption: Workflow for chemical treatment of hydrazine-containing waste.
Emergency Procedures
Spill:
Small Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite). Carefully scoop the material into a designated hazardous waste container. Decontaminate the area with a suitable cleaning agent.
Large Spill: Evacuate the immediate area. Alert colleagues and notify your institution's EHS or emergency response team. Do not attempt to clean it up yourself.
Personal Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[3][10]. Seek immediate medical attention.
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open[3][10]. Seek immediate medical attention.
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[10].
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink[10]. Seek immediate medical attention.
References
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. Retrieved from [Link]
ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
International Programme on Chemical Safety (IPCS). (1987). Environmental Health Criteria 68: Hydrazine. World Health Organization. Retrieved from [Link]
Google Patents. (n.d.). US5929282A - System and method for disposal of hydrazine propellants and other energetic materials.
U.S. Environmental Protection Agency (EPA). (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]
Defense Technical Information Center (DTIC). (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
Cole-Parmer. (2005, January 4). Material Safety Data Sheet - Hydrazine hydrate, 55%. Retrieved from [Link]
American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2021, January 28). Hydrazine. Retrieved from [Link]
EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
University of British Columbia. (2023, February 8). Standard Operating Procedure- Laboratory Waste Disposal (Chemistry). Retrieved from [Link]
OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
McGill University. (n.d.). Chemical waste | Hazardous Waste Management. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (n.d.). Hydrazine. Retrieved from [Link]
Definitive Guide to Handling 5-Hydrazinyl-2-methoxybenzoic Acid: A Framework for Laboratory Safety
This guide provides crucial safety and logistical protocols for the handling of 5-Hydrazinyl-2-methoxybenzoic acid. As a compound combining the hazardous characteristics of a hydrazine derivative with an aromatic carboxy...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides crucial safety and logistical protocols for the handling of 5-Hydrazinyl-2-methoxybenzoic acid. As a compound combining the hazardous characteristics of a hydrazine derivative with an aromatic carboxylic acid, rigorous adherence to these procedures is essential for ensuring personnel safety and maintaining experimental integrity. This document is intended for researchers, scientists, and drug development professionals.
Hazard Assessment: Understanding the Risk
Hydrazinyl Group: Hydrazine and its derivatives are acutely toxic, corrosive, and potent reducing agents.[1] They are classified as suspected human carcinogens and reproductive toxins.[1][2] Exposure can occur through inhalation, skin contact, or ingestion, with potential damage to the liver and central nervous system.[3] The odor of hydrazine-like compounds is similar to ammonia, and if detected, it indicates vapor concentrations are already well above safe exposure limits.[4]
Aromatic Carboxylic Acid Group: Compounds like 2-Methoxybenzoic acid are known to cause skin and serious eye irritation.[5][6][7] As a solid powder, it can also cause respiratory irritation if inhaled.[5][6]
Therefore, 5-Hydrazinyl-2-methoxybenzoic acid should be treated as a highly hazardous substance that is toxic, a suspected carcinogen, and a skin, eye, and respiratory irritant. All handling procedures must aim to eliminate or minimize all potential routes of exposure.
Engineering and Administrative Controls: The First Line of Defense
Before any Personal Protective Equipment (PPE) is considered, engineering and administrative controls must be in place. These are foundational to a safe laboratory environment.
Primary Engineering Control: All handling of 5-Hydrazinyl-2-methoxybenzoic acid, including weighing, mixing, and transferring, must be conducted within a properly functioning chemical fume hood.[1][3][8] The fume hood is designed to pull harmful vapors away from the user, providing the most critical layer of protection against inhalation.
Administrative Controls: Access to areas where this chemical is used should be restricted to trained personnel. Clear signage indicating the specific hazards of hydrazinyl compounds must be posted.[8] All users must be thoroughly familiar with this Standard Operating Procedure (SOP) and the location of emergency equipment, such as safety showers and eyewash stations.
Required Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical hazard. The following PPE is mandatory for all procedures involving 5-Hydrazinyl-2-methoxybenzoic acid.
Protection Type
Specification
Rationale & Key Considerations
Respiratory
Work conducted in a certified chemical fume hood.
This is the primary method of respiratory protection.[8] Cartridge respirators are generally not suitable for hydrazines.[4] For emergencies or potential system failures, a NIOSH-approved Self-Contained Breathing Apparatus (SCBA) is required.[1]
Eye & Face
Splash-proof chemical safety goggles.
Protects against dust particles and accidental splashes. Standard safety glasses are insufficient.[9]
Face shield (worn over goggles).
Required when there is a significant risk of splashing (e.g., transferring solutions, large-scale reactions). A face shield protects the entire face from corrosive materials.[1][10][11]
Hand
Chemical-resistant gloves (Nitrile or Neoprene).
Provides a barrier against skin contact. Nitrile is suitable for incidental contact.[8] For extended handling or immersion, heavier neoprene gloves or a double-gloving strategy is recommended.[1][10] Gloves should be inspected for damage before each use and removed promptly if contamination is suspected.[11]
Body
Flame-resistant laboratory coat.
Protects skin and personal clothing from contamination.[8]
Chemical-resistant apron (worn over lab coat).
Recommended for procedures involving larger quantities or a high risk of splashing.[9]
Footwear
Closed-toe shoes (chemical-resistant material recommended).
Protects feet from spills. Open-toed shoes are never permitted in the laboratory.[1]
Standard Operating Protocol: A Step-by-Step Guide
This protocol outlines the essential steps for safely handling 5-Hydrazinyl-2-methoxybenzoic acid.
Caption: Standard workflow for handling hazardous chemicals.
Detailed Steps:
Pre-Use Checks:
Verify that the chemical fume hood has a current certification and that the airflow monitor indicates it is functioning correctly.
Assemble all necessary equipment (glassware, spatulas, weigh boats) and a designated, clearly labeled hazardous waste container inside the fume hood.[1]
Donning PPE:
Put on all required PPE as listed in the table above before approaching the fume hood. Ensure gloves are pulled over the cuffs of the lab coat.
Chemical Handling (Inside Fume Hood):
Carefully open the container of 5-Hydrazinyl-2-methoxybenzoic acid.
To minimize the creation of dust, do not pour the solid. Use a spatula to carefully transfer the required amount to a tared weigh boat or directly into the reaction vessel.
Securely close the primary container immediately after use.
Proceed with the experimental procedure, keeping all operations at least 6 inches inside the fume hood sash.
Decontamination and Cleanup:
After the procedure is complete, wipe down the spatula and any surfaces inside the fume hood that may have been contaminated, using a solvent-moistened towel. Dispose of cleaning materials in the designated solid hazardous waste container.
Securely close the hazardous waste container.
Doffing PPE:
Remove PPE in an order that minimizes cross-contamination. Typically: gloves, apron (if used), lab coat, and finally eye/face protection.
Dispose of single-use gloves in the hazardous waste stream.
Immediately wash hands and forearms thoroughly with soap and water.[6]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
Caption: Decision-making flowchart for emergency incidents.
Skin Contact: Immediately remove all contaminated clothing.[3][12] Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Inhalation: Move the affected person to fresh air at once.[3][12] If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Spill:
Small Spill (inside fume hood): Use a chemical spill kit to absorb the material. Do not use combustible materials. Place all contaminated cleanup materials into the designated hazardous waste container.
Large Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health & Safety (EHS) department or emergency services.[3] Do not attempt to clean it up yourself.
Waste Disposal Plan
All materials contaminated with 5-Hydrazinyl-2-methoxybenzoic acid are considered hazardous waste.
Segregation: All waste, including excess chemical, contaminated gloves, weigh boats, and cleaning materials, must be placed in a dedicated hazardous waste container.[3] Do not mix hydrazine waste with other chemical waste streams, especially oxidizers.[8]
Containerization: The waste container must be made of a compatible material (e.g., polyethylene-lined), kept closed at all times except when adding waste, and clearly labeled as "Hazardous Waste" with the full chemical name.[1][13]
Final Disposal: Arrange for the disposal of all waste through your institution's licensed hazardous waste disposal contractor.[1] Empty containers retain hazardous residue and must be disposed of in the same manner as the chemical itself.[1] While dilution and neutralization are sometimes used for hydrazine wastes, this should only be performed by trained personnel as a specific treatment protocol and is not a standard laboratory disposal method.[1][4][13]